Sulfuretin
Description
This compound has been reported in Astragalus microcephalus, Passiflora sexflora, and other organisms with data available.
the chalcone C ring closes into a 5 instead of the more typical 6 membered ring leaving a phenyl methane at the 2 position instead of the typical phenyl
Propriétés
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H/b14-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNXWPVNPFAADO-NSIKDUERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30877681 | |
| Record name | Sulfuretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30877681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-05-8 | |
| Record name | Sulfuretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30877681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-2H-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFURETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6410VY6MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Aurone Sulfuretin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfuretin is a naturally occurring aurone, a subclass of flavonoids, recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data on its abundance. Detailed experimental protocols for its extraction, isolation, and quantification are provided. Furthermore, this guide elucidates the molecular mechanisms of this compound's action through key signaling pathways, including its activation of the Nrf2/HO-1 pathway, inhibition of the NF-κB pathway, and its role as a hyaluronidase inhibitor. The information is supplemented with visual diagrams of these pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Natural Sources of this compound
This compound is distributed across a variety of plant species. The primary and most studied sources belong to the Anacardiaceae family, particularly the genus Rhus and Cotinus. Other notable sources include members of the Asteraceae and Fabaceae families.
Major Plant Sources
The following table summarizes the key plant sources of this compound.
| Family | Genus | Species | Common Name(s) | Plant Part(s) Containing this compound |
| Anacardiaceae | Toxicodendron | vernicifluum | Chinese Lacquer Tree, Varnish Tree | Heartwood[1][2] |
| Anacardiaceae | Cotinus | coggygria | Smoketree, Smoke Bush | Wood |
| Asteraceae | Dahlia | pinnata & other cultivars | Dahlia | Flowers/Petals[3][4] |
| Asteraceae | Bidens | tripartita | Three-lobe Beggarticks | Aerial parts |
| Fabaceae | Butea | monosperma | Flame of the Forest, Palash | Flowers[5][6] |
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and the extraction method employed. The following table presents available quantitative data for this compound content in various sources.
| Plant Species | Plant Part | Extraction/Analytical Method | This compound Content (% w/w) | Reference |
| Cotinus coggygria | Wood | HPLC-DAD | 0.38 - 0.69% | --INVALID-LINK-- |
| Cotinus coggygria | Heartwood | Ethanolic Extract (HPLC-DAD) | 14.4 ± 0.4% | --INVALID-LINK-- |
| Cotinus coggygria | Heartwood | Methylene chloride/methanol Extract (HPLC-DAD) | 12.4 ± 0.5% | --INVALID-LINK-- |
| Cotinus coggygria | Heartwood | Water Extract (HPLC-DAD) | 3.4 ± 0.6% | --INVALID-LINK-- |
| Rhus verniciflua | Not specified | Ethyl Acetate Fraction | 0.848% | --INVALID-LINK-- |
| Bidens tripartita | Aerial Parts | Spectrophotometry | Total Flavonoids: 0.7 - 1.2%* | --INVALID-LINK-- |
Experimental Protocols
Extraction and Isolation of this compound from Rhus verniciflua Heartwood
This protocol is adapted from a method utilizing high-speed counter-current chromatography (HSCCC) for efficient separation.[7]
2.1.1. Materials and Equipment
-
Dried and powdered heartwood of Rhus verniciflua
-
80% (v/v) Ethanol in water
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Water
-
Rotary evaporator
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC system with a C18 column and UV detector for purity analysis
2.1.2. Extraction Procedure
-
Maceration: Suspend the powdered heartwood of Rhus verniciflua in 80% ethanol at a 1:10 (w/v) ratio.
-
Extraction: Perform extraction at room temperature for 24 hours with continuous stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
2.1.3. Isolation by HSCCC
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (3.5:5:3.5:5, v/v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
HSCCC Instrument Setup:
-
Fill the column with the stationary phase (upper phase).
-
Set the rotational speed to 850 rpm.
-
Pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min.
-
-
Sample Injection: Once hydrodynamic equilibrium is reached (indicated by the mobile phase front emerging from the column outlet), dissolve the crude extract in a mixture of the stationary and mobile phases (1:1, v/v) and inject it into the column.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent with a UV detector at 254 nm and collect fractions based on the resulting chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing this compound.
-
Purification: Pool the this compound-rich fractions and evaporate the solvent to yield purified this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a general method that can be adapted for the quantification of this compound in various plant extracts.
2.2.1. Materials and Equipment
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound standard of known purity
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
2.2.2. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-20 min, 10-50% A; 20-25 min, 50-90% A; 25-30 min, 90% A. The gradient should be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 394 nm (the λmax of this compound)
-
Injection Volume: 10-20 µL
2.2.3. Procedure
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known weight of the dried plant extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area for this compound.
-
Quantification: Using the calibration curve, determine the concentration of this compound in the sample solution. Calculate the percentage of this compound in the original extract.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. The following sections detail its interaction with the Nrf2/HO-1, NF-κB, and hyaluronidase pathways.
Activation of the Nrf2/HO-1 Antioxidant Pathway
This compound is a potent activator of the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.
Mechanism of Action: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound promotes the phosphorylation of Akt (Protein Kinase B), which can lead to the dissociation of the Nrf2-Keap1 complex.[1] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the upregulation of antioxidant and cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1).[2]
Inhibition of the NF-κB Inflammatory Pathway
This compound demonstrates significant anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway.
Mechanism of Action: In resting cells, the transcription factor NF-κB (a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by the inhibitor protein IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound inhibits the phosphorylation of the IKKβ subunit of the IKK complex.[8] This prevents the subsequent phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory response.[2][8]
Inhibition of Hyaluronidase
This compound has been identified as an inhibitor of hyaluronidase, an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix.[9] The degradation of hyaluronic acid is implicated in processes such as inflammation and cancer progression.
Mechanism of Action: Kinetic studies on flavonoid inhibitors of hyaluronidase suggest a competitive or mixed-type inhibition mechanism.[1][10] This indicates that this compound likely binds to the active site of the hyaluronidase enzyme, competing with its natural substrate, hyaluronic acid. By occupying the active site, this compound prevents the enzymatic breakdown of hyaluronic acid.[11]
References
- 1. Structure-activity studies of flavonoids as inhibitors of hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the hyaluronidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. flowerpowerdaily.com [flowerpowerdaily.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel, Cell-Compatible Hyaluronidase Activity Assay Identifies Dextran Sulfates and Other Sulfated Polymeric Hydrocarbons as Potent Inhibitors for CEMIP [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Oregon scientists find dahlias may hold a key to slowing the spread of cancer - OPB [opb.org]
- 10. TARGETING HYALURONIDASE FOR CANCER THERAPY: ANTITUMOR ACTIVITY OF SULFATED HYALURONIC ACID IN PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Sulfuretin: A Technical Guide to its Discovery, Isolation from Rhus verniciflua, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfuretin, a flavonoid of the aurone class, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. This technical guide provides an in-depth overview of the discovery and isolation of this compound from its prominent natural source, Rhus verniciflua (the lacquer tree). Detailed experimental protocols for extraction and purification are presented, alongside a comprehensive summary of quantitative data regarding yields, purity, and biological activity. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Introduction
Rhus verniciflua Stokes, a member of the Anacardiaceae family, has a long history of use in traditional Eastern Asian medicine.[1] Modern phytochemical investigations have revealed that the heartwood of this plant is a rich source of bioactive flavonoids. Among these, this compound (7,3',4'-trihydroxyaurone) has emerged as a compound of particular interest. Its unique aurone structure contributes to its potent biological activities. This guide focuses on the technical aspects of isolating and characterizing this compound from R. verniciflua and explores its molecular mechanisms of action.
Extraction and Isolation Protocols
The isolation of this compound from Rhus verniciflua typically involves an initial solvent extraction followed by chromatographic purification. Two effective methods, Medium-Pressure Liquid Chromatography (MPLC) and High-Speed Counter-Current Chromatography (HSCCC), are detailed below.
General Extraction Procedure
The initial extraction of flavonoids from the dried heartwood of Rhus verniciflua is a critical first step.
Protocol:
-
Material Preparation: The dried wood of Rhus verniciflua Stokes is crushed into a powder.
-
Solvent Extraction: The powdered plant material is extracted with an 80% ethanol-water solution at 70°C for 1 hour.[2]
-
Filtration and Concentration: The solid plant material is removed by filtration. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]
-
Solvent Partitioning: The crude extract is then sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which typically shows the highest bioactivity, is collected for further purification.[2]
Purification by Medium-Pressure Liquid Chromatography (MPLC)
MPLC is a rapid and efficient technique for the preparative separation of natural products.[2]
Protocol:
-
Column Preparation: A silica gel column is equilibrated with the initial mobile phase.
-
Sample Loading: The dried ethyl acetate fraction is dissolved in a minimal amount of a suitable solvent and loaded onto the column.
-
Gradient Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate. A typical gradient involves stepwise increases in the proportion of ethyl acetate (e.g., from 10:0 to 0:10 petroleum ether:ethyl acetate).[2]
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Secondary Purification: Fractions containing this compound (often Fr. 5 and Fr. 6) are pooled and may require further purification on a reversed-phase C18 (RP-C18) column, eluting with a water-methanol gradient to yield pure this compound.[2]
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation.
Protocol:
-
Solvent System Preparation: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3.5:5:3.5:5 is prepared and thoroughly equilibrated.[3]
-
HSCCC Instrument Setup: The HSCCC column is filled with the stationary phase (the upper phase of the solvent system).
-
Sample Injection: The crude extract (e.g., 1.5 g) is dissolved in a mixture of the upper and lower phases and injected into the column.[3]
-
Elution: The mobile phase (the lower phase of the solvent system) is pumped through the column at a specific flow rate while the column is rotated at high speed.
-
Fraction Collection and Analysis: Eluted fractions are collected and analyzed by HPLC to identify and pool the fractions containing pure this compound.
Quantitative Data
The efficiency of the isolation process and the biological activity of this compound can be quantified. The following tables summarize key data from published studies.
| Parameter | Method | Starting Material | Yield | Purity | Reference |
| Isolation of this compound | HSCCC | 1.5 g of R. verniciflua extract | 39.7 mg | >95.17% | [3] |
| Biological Activity | Assay | IC50 Value | Reference |
| Tyrosinase Inhibition | Mushroom Tyrosinase Assay | 13.64 µmol/L | [2] |
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators.
Mechanism of Action:
This compound suppresses the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway. It achieves this by inhibiting the phosphorylation of IκB kinase β (IKKβ), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the p65 subunit of NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Caption: this compound inhibits NF-κB activation.
Activation of Akt/GSK3β and ERK Signaling Pathways
The Akt/GSK3β and ERK signaling pathways are crucial for cell survival, proliferation, and differentiation. This compound has been demonstrated to activate these pathways, contributing to its neuroprotective effects.
Mechanism of Action:
In models of neurotoxicity, this compound treatment leads to an increase in the phosphorylation of Akt, Glycogen Synthase Kinase 3β (GSK3β), and Extracellular signal-Regulated Kinase (ERK).[1] The phosphorylation of Akt leads to the phosphorylation and inhibition of GSK3β, a key regulator of apoptosis. Simultaneously, the activation of the ERK pathway promotes cell survival. The cytoprotective effects of this compound are abolished by pharmacological inhibitors of these pathways, highlighting their importance in mediating its beneficial effects.[1]
Caption: this compound promotes cell survival via Akt and ERK.
Conclusion
This compound, a prominent flavonoid isolated from Rhus verniciflua, exhibits a wide range of promising pharmacological activities. This guide has provided detailed methodologies for its efficient extraction and purification, which are essential for further research and development. The elucidation of its mechanisms of action, particularly its ability to modulate the NF-κB, Akt/GSK3β, and ERK signaling pathways, offers a solid foundation for its potential therapeutic applications. The quantitative data and experimental protocols presented herein serve as a valuable resource for scientists working to unlock the full potential of this remarkable natural compound. Further investigations into the clinical efficacy and safety of this compound are warranted to translate these preclinical findings into novel therapeutic strategies.
References
- 1. This compound Attenuates MPP⁺-Induced Neurotoxicity through Akt/GSK3β and ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of this compound and butin from Rhus verniciflua Stokes using medium-pressure liquid chromatography and their tyrosinase inhibitory effects :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Preparative isolation and purification of neuroprotective compounds from Rhus verniciflua by high speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Sulfuretin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuretin, a naturally occurring flavonoid classified under the aurone subclass, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] Isolated from various plant sources, including Rhus verniciflua, Toxicodendron vernicifluum, and Bidens tripartite, this compound has demonstrated potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][3][4][5][6][7] This technical guide provides a comprehensive overview of its chemical structure and key physicochemical properties, offering valuable data and methodologies for researchers engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure
This compound, with the IUPAC name (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one, possesses a planar structure characterized by a benzofuranone core.[8][9][10] Its molecular formula is C₁₅H₁₀O₅, and it has a molecular weight of 270.24 g/mol .[8][9][10] The structure features critical hydroxyl groups at the 3', 4', and 6 positions, which are significant contributors to its antioxidant and metal-chelating capabilities.[8] The (Z)-configuration at the exocyclic double bond has been confirmed through X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies.[8]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | [8][9][10] |
| CAS Number | 120-05-8 | [8][9][10] |
| Molecular Formula | C₁₅H₁₀O₅ | [8][9][10] |
| Molecular Weight | 270.24 g/mol | [8][9][10] |
| Canonical SMILES | C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O | [8][9][11] |
| InChI | InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H/b14-6- | [9][10][12] |
| InChIKey | RGNXWPVNPFAADO-NSIKDUERSA-N | [9][10][12] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Appearance | Yellow to orange solid/powder | [4][13][14] |
| Melting Point | 295°C - 303°C | [13][14][] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[4][8][12][13] Water solubility is estimated to be 1188 mg/L at 25°C.[14] | [4][8][12][13][14] |
| logP (o/w) | 1.980 - 2.50 (estimated) | [13][14] |
| UV λmax | 401 nm | [12] |
| Exact Mass | 270.05282342 Da | [8][10][11] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of this compound. The following are generalized methodologies applicable to flavonoids like this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the solubility of a compound.
-
Preparation: An excess amount of this compound is added to a known volume of distilled water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]
Melting Point Determination
The melting point can be determined using a digital melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Observation: The temperature is increased at a slow, controlled rate (e.g., 1-2°C/min) near the expected melting point.
-
Recording: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax).
-
Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol).
-
Analysis: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-600 nm) using a spectrophotometer, with the pure solvent as a blank.
-
Data Interpretation: The wavelength at which the highest absorbance is recorded is the λmax.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure.
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300-600 MHz).[17][18]
-
Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the proton and carbon framework of the molecule. Distinct signals for aromatic protons are typically observed between δ 6.7–7.7 ppm.[8]
Biological Activity and Signaling Pathways
This compound's biological activities are attributed to its interaction with various cellular signaling pathways. Its antioxidant and anti-inflammatory effects are particularly well-documented.
Antioxidant Activity
This compound is a potent antioxidant that can scavenge free radicals, thereby reducing oxidative stress.[1] Theoretical studies using density functional theory (DFT) have shown that this compound is an excellent scavenger of hydroperoxyl radicals (HOO•), with its activity being significantly higher than that of the common antioxidant Trolox, especially in aqueous environments.[1][5][6] This activity is largely attributed to the single-electron transfer (SET) mechanism of its anionic form.[1][5][6] Furthermore, this compound has been shown to up-regulate the antioxidant enzyme heme oxygenase-1 (HO-1) through the Nrf2/ARE and JNK/ERK signaling pathways.[4]
Anti-inflammatory Activity via NF-κB Pathway Inhibition
A key mechanism underlying this compound's anti-inflammatory effects is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][13][19] In inflammatory conditions, stimuli like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to inhibit this pathway, thereby reducing the inflammatory response.[3][20][21] This makes it a promising candidate for research into inflammatory conditions such as rheumatoid arthritis and allergic airway inflammation.[3][19][20]
Modulation of Other Signaling Pathways
This compound has also been implicated in the modulation of other critical signaling pathways:
-
PI3K/ERK Pathway: This pathway is involved in cell survival and proliferation. This compound can modulate this pathway, which may contribute to its neuroprotective and anti-cancer effects.[22]
-
Autophagy and Mitophagy: In hepatic cells, this compound has been shown to stimulate mitophagy and restore impaired autophagic flux, protecting the cells from apoptosis.[23][24] This highlights its potential in addressing liver diseases.[23]
Conclusion
This compound is a flavonoid with a well-defined chemical structure and a range of physicochemical properties that underpin its significant biological activities. This guide provides essential data and standardized protocols to aid researchers in their exploration of this compound's therapeutic potential. The detailed understanding of its structure, properties, and mechanisms of action, particularly its ability to modulate key signaling pathways like NF-κB, positions this compound as a compelling lead compound for further investigation in drug discovery and development.
References
- 1. The hydroperoxyl radical scavenging activity of this compound: insights from theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 120-05-8 | FS137768 | Biosynth [biosynth.com]
- 3. This compound, a major flavonoid isolated from Rhus verniciflua, ameliorates experimental arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:120-05-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Item - The hydroperoxyl radical scavenging activity of this compound: Insights from theory - La Trobe - Figshare [opal.latrobe.edu.au]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. This compound-induced miR-30C selectively downregulates cyclin D1 and D2 and triggers cell death in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 120-05-8 | >98% [smolecule.com]
- 9. biorlab.com [biorlab.com]
- 10. This compound | C15H10O5 | CID 5281295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Wikidata [wikidata.org]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound CAS#: 120-05-8 [amp.chemicalbook.com]
- 14. This compound, 120-05-8 [thegoodscentscompany.com]
- 16. Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. sulfurein | CAS#:120-05-8 | Chemsrc [chemsrc.com]
- 21. This compound protects against cytokine-induced beta-cell damage and prevents streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound exerts diversified functions in the processing of amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound protects hepatic cells through regulation of ROS levels and autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound protects hepatic cells through regulation of ROS levels and autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Sulfuretin: A Technical Guide for Researchers
An In-depth Analysis of the NMR, MS, and UV-Vis Data of the Bioactive Aurone, Sulfuretin, for application in research and drug development.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a naturally occurring aurone with significant therapeutic potential. The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for the identification, characterization, and further investigation of this compound. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided. Furthermore, key signaling pathways influenced by this compound are visualized to facilitate a deeper understanding of its mechanism of action.
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, tabulated set of officially published and assigned ¹H and ¹³C NMR data for this compound in a single standard solvent remains elusive in publicly accessible literature, data for this compound derivatives and spectra in various solvents have been reported. The following represents a compilation of available data.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Proton | Chemical Shift (δ) ppm | Solvent |
| Aromatic & Olefinic Protons | 6.0 - 8.0 (broad region) | CD₃OD |
Table 2: ¹³C NMR Spectroscopic Data of this compound
A tabulated list of ¹³C NMR chemical shifts for this compound is not currently available in the reviewed literature.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data of this compound
| Technique | Parameter | Value |
| GC-MS | m/z Top Peak | 270 |
| m/z 2nd Highest | 269 | |
| m/z 3rd Highest | 137 | |
| LC-MS | Precursor Type | [M-H]⁻ |
| Precursor m/z | 269.0 | |
| Fragment Ion (qTof) | 269.033539 | |
| Fragment Ion (qTof) | 213.049271 | |
| Fragment Ion (qTof) | 224.038132 |
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule, which are characteristic of its aurone structure.
Table 4: UV-Vis Spectroscopic Data of this compound
| Solvent | λmax (nm) |
| Methanol | 206, 210, 394 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on methods commonly used for the analysis of flavonoids.
NMR Spectroscopy
¹H and ¹³C NMR spectra of this compound and its derivatives are typically recorded on a 300 or 400 MHz spectrometer.[1]
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For ¹³C NMR, a proton-decoupled pulse sequence is common.[1]
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the solvent peak or TMS.
Mass Spectrometry
-
Gas Chromatography-Mass Spectrometry (GC-MS): An electron ionization (EI) source is commonly used. The sample, often derivatized to increase volatility, is injected into the GC, and the separated components are introduced into the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Reversed-phase chromatography is frequently employed with a suitable column (e.g., C18). The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve ionization. Electrospray ionization (ESI) is a common ionization technique for flavonoids, and the analysis can be performed in either positive or negative ion mode.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol.
-
Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-600 nm. A blank containing only the solvent is used for background correction. The wavelengths of maximum absorbance (λmax) are then determined from the spectrum.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in various cellular processes. The following diagrams, generated using the DOT language, illustrate some of these pathways and a general experimental workflow for spectroscopic analysis.
References
The Role of Sulfuretin in Inhibiting Cancer Cell Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfuretin, a naturally occurring flavonoid, has emerged as a promising candidate in cancer research due to its demonstrated ability to impede the progression of various cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anticancer activities, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways. This compound exerts its effects through a multi-pronged approach, including the induction of apoptosis via both extrinsic and intrinsic pathways, cell cycle arrest at the G1 phase, and the inhibition of cancer cell invasion and metastasis. This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous exploration of novel therapeutic agents. Natural products have historically been a rich source of anticancer compounds, offering unique chemical scaffolds and biological activities. This compound, an aurone flavonoid found in the heartwood of Rhus verniciflua, has garnered significant attention for its potent anti-inflammatory, antioxidant, and, most notably, anticancer properties. This guide synthesizes the current understanding of this compound's role in oncology, focusing on its molecular targets and mechanisms of action in inhibiting cancer cell proliferation, survival, and metastasis.
Quantitative Data on the Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| K562 | Chronic Myelogenous Leukemia | 19.04 | |
| HL-60 | Acute Promyelocytic Leukemia | ~20-40 | [1] |
| PC-3 | Prostate Cancer | >70% growth inhibition at 50µM | [2] |
| HeLa | Cervical Cancer | Moderate | |
| DU 145 | Prostate Cancer | >200 | |
| Derivatives | |||
| T151742 | Not specified | 8.27 ± 2.33 | [3] |
| EN-460 (benchmark) | Not specified | 16.46 ± 3.47 | [3] |
Note: The provided IC50 values are compiled from various studies and may vary based on experimental conditions such as incubation time and assay method. The data for some cell lines indicate moderate or low sensitivity without a precise IC50 value. A derivative of this compound, T151742, has shown enhanced potency.
Mechanisms of Action
This compound inhibits cancer cell progression through several interconnected mechanisms:
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. It activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
-
Extrinsic Pathway: this compound upregulates the expression of Fas and Fas ligand (FasL), leading to the activation of caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, culminating in apoptosis.[1]
-
Intrinsic Pathway: The activation of the extrinsic pathway by this compound also leads to the cleavage of Bid into tBid. tBid translocates to the mitochondria, promoting the release of cytochrome c. This, in turn, activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.[1]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G1 phase, thereby preventing cancer cells from proliferating. This is achieved through the upregulation of microRNA-30C (miR-30C).[2]
-
miR-30C and Cyclin D Regulation: this compound treatment leads to a marked increase in the expression of miR-30C.[2] This microRNA then directly targets the 3'-UTR of Cyclin D2 mRNA, leading to its degradation. While the suppression of Cyclin D1 by miR-30C appears to be indirect, the overall effect is a significant reduction in the levels of these critical G1-phase cyclins.[2] The downregulation of Cyclin D1 and D2 prevents the formation of active Cyclin D/CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (Rb) and subsequent entry into the S phase.
Inhibition of Metastasis
Metastasis is a critical step in cancer progression, and this compound has demonstrated the ability to inhibit this process by targeting key molecules involved in cell invasion and migration.
-
Inhibition of NF-κB Signaling: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in inflammation, immunity, and cancer.[4] By inhibiting the transcriptional activity of NF-κB, this compound downregulates the expression of its target genes, including Matrix Metalloproteinase-9 (MMP-9).[4] MMP-9 is a key enzyme responsible for degrading the extracellular matrix, a crucial step for cancer cell invasion.
-
Inhibition of CEMIP: Recent studies have identified the Cell Migration Inducing and Hyaluronan-Binding Protein (CEMIP) as a target of this compound. CEMIP is a hyaluronidase that is overexpressed in several cancers and contributes to tumor progression. This compound effectively blocks the enzymatic activity of CEMIP, thereby hindering cancer cell migration.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for a specified period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[5]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6][7][8]
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in this compound-induced signaling pathways.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Cyclin D1, p-IκBα, etc.) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[9][10][11][12]
Cell Invasion Assay (Matrigel Transwell Assay)
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Seed cancer cells in the upper chamber in serum-free medium containing this compound.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.[13][14][15][16][17]
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent by targeting multiple key pathways involved in cancer cell progression. Its ability to induce apoptosis, halt the cell cycle, and inhibit metastasis underscores its promise for further therapeutic development. Future research should focus on in vivo studies to validate the efficacy and safety of this compound in animal models. Furthermore, the identification of more specific molecular targets and the exploration of synergistic combinations with existing chemotherapeutic agents could pave the way for novel and more effective cancer treatment strategies. The development of potent and specific derivatives of this compound also represents a promising avenue for enhancing its therapeutic index.
References
- 1. This compound from heartwood of Rhus verniciflua triggers apoptosis through activation of Fas, Caspase-8, and the mitochondrial death pathway in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced miR-30C selectively downregulates cyclin D1 and D2 and triggers cell death in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Natural Product this compound Derivatives as Inhibitors for the Endoplasmic Reticulum Redox Protein ERO1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of TPA-induced tumor cell invasion by this compound via inhibition of NF-κB-dependent MMP-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 11. Western blot analysis [bio-protocol.org]
- 12. origene.com [origene.com]
- 13. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corning.com [corning.com]
- 15. snapcyte.com [snapcyte.com]
- 16. researchgate.net [researchgate.net]
- 17. Matrigel invasion assay [bio-protocol.org]
Unlocking Myelin Repair: A Technical Guide to the Neuroprotective Potential of Sulfuretin in Multiple Sclerosis Models
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the emerging therapeutic potential of Sulfuretin, a plant-derived flavonoid, in the context of Multiple Sclerosis (MS). While current research is in its nascent stages and primarily focused on in vitro models, the findings present a compelling case for further investigation into this compound as a candidate for promoting myelin repair. This document synthesizes the available preclinical data, outlines key experimental methodologies, and visualizes the proposed mechanisms of action to support ongoing and future research endeavors.
Executive Summary
Multiple Sclerosis is an autoimmune neurodegenerative disease characterized by chronic inflammation, demyelination, and axonal damage. A significant challenge in MS therapy is the development of agents that can effectively promote remyelination. Recent discoveries have identified this compound as a potent small molecule that can foster the maturation of oligodendrocyte precursor cells (OPCs), the cells responsible for producing myelin. The primary mechanism elucidated to date involves the inhibition of the enzyme Cell Migration Inducing and Hyaluronan-Binding Protein (CEMIP), which is found to be overactive in MS lesions and impedes the differentiation of OPCs. This guide will delve into the specifics of this mechanism, present the quantitative data from foundational studies, and provide detailed experimental protocols relevant to this field of research.
Data Presentation
The following tables summarize the key quantitative findings from in vitro studies on this compound's efficacy in inhibiting CEMIP and promoting oligodendrocyte maturation. It is important to note that, to date, no in vivo data from Experimental Autoimmune Encephalomyelitis (EAE) models treated with this compound have been published.
| Parameter | Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| CEMIP Inhibition | Mouse Oligodendrocyte Precursor Cells (OPCs) | Hyaluronidase Activity Assay | Not specified in abstracts | Significantly more potent than lab-made molecules | [1] |
| OPC Maturation | Mouse Oligodendrocyte Precursor Cells (OPCs) | Immunocytochemistry for maturation markers | Not specified in abstracts | Potent promotion of OPC maturation to mature oligodendrocytes | [1] |
Note: Specific concentrations and IC50 values are pending access to the full-text publication.
Experimental Protocols
In Vitro Oligodendrocyte Precursor Cell (OPC) Maturation Assay
This protocol describes a general methodology for assessing the potential of compounds like this compound to promote the differentiation of OPCs into mature, myelin-producing oligodendrocytes.
Objective: To quantify the maturation of OPCs in response to this compound treatment.
Materials:
-
Primary rat or mouse OPCs
-
OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA, bFGF, and N2 supplement)
-
OPC differentiation medium (e.g., DMEM/F12 supplemented with T3 and N2 supplement)
-
This compound (stock solution in DMSO)
-
Poly-D-Lysine coated culture plates or coverslips
-
Primary antibodies: anti-O4 (immature oligodendrocyte marker), anti-MBP (myelin basic protein, mature oligodendrocyte marker), anti-Olig2 (oligodendrocyte lineage marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Cell Plating: Plate primary OPCs onto Poly-D-Lysine coated plates or coverslips at a suitable density in proliferation medium.
-
Compound Treatment: After allowing the cells to adhere and recover, switch to differentiation medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a period of 3-5 days to allow for differentiation.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Incubate with primary antibodies (e.g., anti-O4 and anti-MBP) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of MBP-positive cells relative to the total number of Olig2-positive cells to determine the extent of maturation.
-
Morphological changes, such as the development of complex branching patterns, can also be assessed.
-
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Scoring
This protocol provides a generalized framework for inducing EAE in mice, a common animal model for MS. While this compound has not yet been tested in this model, this protocol is provided as a reference for future in vivo studies.
Objective: To induce an autoimmune response against myelin antigens in mice, leading to the development of MS-like symptoms.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile saline
-
Syringes and needles
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA.
-
Anesthetize the mice and administer a subcutaneous injection of the MOG/CFA emulsion, typically split across two sites on the flank.
-
Administer an intraperitoneal injection of PTX in sterile saline.
-
-
Second PTX Injection (Day 2):
-
Administer a second intraperitoneal injection of PTX.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Weigh the mice daily, as weight loss is an early indicator of disease.
-
Score the clinical signs based on a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
The Anti-Inflammatory Potential of Sulfuretin: A Technical Guide to Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuretin, a flavonoid belonging to the aurone class, has been a subject of interest in early scientific research for its potential therapeutic properties, particularly its anti-inflammatory effects. Found in various plants, notably in the heartwood of Rhus verniciflua, this compound has demonstrated significant inhibitory activity against key inflammatory mediators and pathways in both cellular and animal models. This technical guide provides an in-depth overview of the foundational research into this compound's anti-inflammatory capabilities, with a focus on experimental methodologies, quantitative data, and the underlying molecular mechanisms.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Early investigations have consistently pointed towards the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway as the central mechanism behind this compound's anti-inflammatory action.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.
Research has shown that this compound intervenes in this cascade by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action effectively halts the downstream production of several key inflammatory molecules.
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.
In Vitro Studies: Inhibition of Inflammatory Mediators in Macrophages
The murine macrophage cell line, RAW 264.7, has been a cornerstone in the early in vitro evaluation of this compound's anti-inflammatory properties. These studies typically involve the stimulation of macrophages with LPS to mimic a bacterial infection and induce an inflammatory response.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages.
Quantitative Data from In Vitro Studies
| Parameter | Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| NO Production | RAW 264.7 | LPS | Dose-dependent | Inhibition | [1] |
| PGE2 Production | RAW 264.7 | LPS | Dose-dependent | Inhibition | [1] |
| TNF-α Production | RAW 264.7 | LPS | Dose-dependent | Inhibition | [1] |
| IL-1β Production | RAW 264.7 | LPS | Dose-dependent | Inhibition | [1] |
| iNOS Expression | RAW 264.7 | LPS | Significantly Suppressed | Inhibition | [1] |
| COX-2 Expression | RAW 264.7 | LPS | Significantly Suppressed | Inhibition | [1] |
| COX-2 Activity | LPS-activated macrophages | - | IC50 = 28.7 μM | Inhibition | [3][4] |
Detailed Experimental Protocols: In Vitro
Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded in appropriate culture plates and allowed to adhere. Prior to stimulation, cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium at a final concentration (e.g., 1 µg/mL) and incubating for a defined period (e.g., 24 hours).[1]
Measurement of Nitric Oxide (NO) Production: NO production is indirectly quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[1]
Measurement of Prostaglandin E2 (PGE2), TNF-α, and IL-1β: The concentrations of these pro-inflammatory mediators in the culture supernatant are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[1]
Western Blot Analysis: To assess the expression of key inflammatory proteins, cells are lysed, and total protein is extracted. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then probed with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated IκBα (p-IκBα), and the p65 subunit of NF-κB. A loading control, such as β-actin, is used to ensure equal protein loading.[1]
In Vivo Studies: Efficacy in Animal Models of Inflammation
The anti-inflammatory effects of this compound observed in vitro have been corroborated by early in vivo studies using established animal models of inflammation.
Experimental Workflow: In Vivo Anti-inflammatory Models
Caption: General workflows for carrageenan-induced paw edema and collagen-induced arthritis models.
Quantitative Data from In Vivo Studies
| Model | Animal | Treatment | Dosage | Effect | Reference |
| Carrageenan-Induced Paw Edema | Rat | Intraperitoneal (i.p.) | 5, 10 mg/kg | Significant prevention of edema | [3][4] |
| Acetic Acid-Induced Writhing | Rat | Intraperitoneal (i.p.) | 10 mg/kg | 48.0% reduction in writhing frequency | [3] |
| Collagen-Induced Arthritis | Mouse | - | - | Reduced synovial inflammation and joint destruction | [3] |
Detailed Experimental Protocols: In Vivo
Carrageenan-Induced Paw Edema in Rats: Acute inflammation is induced by a sub-plantar injection of a 1% carrageenan solution into the right hind paw of the rats. This compound is typically administered intraperitoneally at doses of 5 and 10 mg/kg for a specified period (e.g., 7 days) prior to carrageenan injection. The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection to quantify the extent of edema.[3][4] Histological examination of the paw tissue can also be performed to assess inflammatory cell infiltration.
Collagen-Induced Arthritis (CIA) in Mice: Arthritis is induced in susceptible mouse strains by immunization with an emulsion of type II collagen and Freund's complete adjuvant. A booster immunization is given after a set period. This compound treatment is initiated either before or after the onset of arthritis. The severity of arthritis is monitored by a clinical scoring system based on paw swelling and erythema. At the end of the study, joints are collected for radiological and histopathological analysis to assess joint destruction.[3]
Conclusion
Early research provides compelling evidence for the anti-inflammatory properties of this compound. Both in vitro and in vivo studies have consistently demonstrated its ability to suppress the production of key pro-inflammatory mediators. The primary mechanism of action appears to be the targeted inhibition of the NF-κB signaling pathway. These foundational findings underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its pharmacological profile, including its safety, efficacy in more complex disease models, and potential for clinical application.
References
The Antioxidant Capacity of Sulfuretin: A Technical Guide to Cell-Free Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfuretin (3′,4′,6-trihydroxyaurone) is a prominent aurone, a subclass of flavonoids, primarily isolated from Rhus verniciflua. Exhibiting a range of biological activities including anti-inflammatory, anti-cancer, and neuroprotective effects, its potent antioxidant capacity forms the basis for many of its therapeutic properties. This technical guide provides an in-depth overview of the cell-free antioxidant capacity of this compound, detailing the mechanisms, experimental protocols, and available quantitative data for key assays. It serves as a comprehensive resource for researchers investigating its potential as a natural antioxidant agent in pharmaceutical and nutraceutical applications.
Core Mechanisms of Antioxidant Action in Cell-Free Systems
The antioxidant activity of flavonoids like this compound in cell-free assays is primarily governed by three mechanisms. The specific assay conditions, such as solvent and pH, determine which mechanism predominates.
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule (ArOH) quenches a free radical (R•) by donating a hydrogen atom. The bond dissociation enthalpy (BDE) is a key parameter for this mechanism; a lower BDE indicates a higher HAT-based activity. Theoretical calculations predict that this compound's antioxidant activity favors the HAT pathway in apolar environments.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer (SET-PT). The ionization potential (IE) of the antioxidant is the critical factor in this mechanism.
-
Metal Chelation: Flavonoids can bind to transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals. The presence of a catechol group (o-dihydroxy) in this compound's structure suggests a strong potential for metal chelation.
Below is a diagram illustrating the primary antioxidant mechanisms.
Caption: Fundamental mechanisms of this compound's antioxidant action.
Radical Scavenging Activity Assays
These assays directly measure the capacity of an antioxidant to neutralize stable free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method based on the SET and HAT mechanisms. The stable DPPH radical has a deep violet color, which fades to a pale yellow upon reduction by an antioxidant. The change in absorbance at ~517 nm is proportional to the radical scavenging activity.
This compound demonstrates potent DPPH radical scavenging activity, reported to be approximately twice as effective as L-ascorbic acid.[1]
| Compound | IC₅₀ (μM) | Reference |
| This compound | 8.52 | [1] |
| L-Ascorbic Acid | ~17 | [1] |
IC₅₀: The concentration required to scavenge 50% of the initial DPPH radicals.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly made and kept in the dark due to its light sensitivity.
-
Sample Preparation: Prepare a stock solution of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent. Create a series of dilutions from the stock solutions.
-
Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH working solution (e.g., 100 µL) with an equal volume of the sample, control, or blank (solvent only).
-
Incubation: Incubate the mixture at room temperature in the dark for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(A_blank - A_sample) / A_blank] x 100 The IC₅₀ value is determined by plotting % RSA against the sample concentrations.
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant. The reaction is monitored by the decrease in absorbance at ~734 nm.
-
ABTS•⁺ Generation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) in the solvent.
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 190 µL).
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the % RSA as in the DPPH assay. Results are often expressed as TEAC, where the activity of the sample is compared to that of Trolox.
Caption: Experimental workflow for the ABTS radical scavenging assay.
Reducing Power Assays
These assays evaluate the capacity of a compound to donate an electron (i.e., act as a reductant).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺-TPTZ) form in an acidic medium (pH 3.6). The increase in absorbance at ~593 nm is proportional to the reducing power of the sample.
Specific FRAP values for this compound are not available in the reviewed literature. However, flavonoids possessing catechol moieties are known to be potent reducing agents, suggesting this compound would exhibit significant activity in this assay.
-
FRAP Reagent Preparation: Freshly prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare dilutions of this compound and a standard (e.g., FeSO₄ or Trolox).
-
Reaction: Add a small volume of the sample (e.g., 20 µL) to a large volume of the pre-warmed FRAP reagent (e.g., 180 µL).
-
Incubation: Incubate the mixture for a specified time (e.g., 4-30 minutes) at 37°C.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺. Results are typically expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g).
Caption: Experimental workflow for the FRAP assay.
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
The CUPRAC assay is based on the reduction of the cupric-neocuproine (Cu²⁺-Nc) complex to the cuprous-neocuproine (Cu⁺-Nc) complex by an antioxidant. The resulting Cu⁺-Nc complex has a distinct yellow-orange color with a maximum absorbance at ~450 nm. This assay is performed at a physiological pH of 7.0.
Specific CUPRAC values for this compound are not available in the reviewed literature. The assay is particularly sensitive to thiol-type antioxidants but is also effective for polyphenols. The catechol structure of this compound suggests it would be an effective reducing agent for Cu²⁺.
-
Reagent Preparation: Prepare solutions of CuCl₂ (10 mM), neocuproine (7.5 mM in ethanol), and ammonium acetate buffer (1 M, pH 7.0).
-
Sample Preparation: Prepare dilutions of this compound and a standard (e.g., Trolox).
-
Reaction: In a test tube or well, mix the CuCl₂, neocuproine, and buffer solutions. Add the antioxidant sample. The typical order is sample, CuCl₂, neocuproine, and buffer, with a final total volume adjusted with water.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes. For slow-reacting compounds, incubation at 50°C for 20 minutes may be required.[2]
-
Measurement: Measure the absorbance at 450 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with Trolox and expressed as Trolox equivalents.
Caption: Experimental workflow for the CUPRAC assay.
Metal Chelating Activity Assay
This type of assay measures the ability of an antioxidant to bind transition metal ions, thereby preventing them from catalyzing oxidative reactions.
Ferrous Ion (Fe²⁺) Chelating Assay with Ferrozine
This is the most common method for assessing metal chelating ability. In the assay, ferrozine quantitatively forms a stable, magenta-colored complex with Fe²⁺. In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe²⁺ complex is disrupted because this compound binds the Fe²⁺ ions. The antioxidant activity is determined by the decrease in the absorbance of the magenta-colored complex at ~562 nm.
Specific IC₅₀ values for the ferrous ion chelating activity of this compound are not available in the current literature. However, flavonoids that contain a catechol group in the B-ring, as this compound does, are well-established as potent iron chelators.
-
Reagent Preparation: Prepare solutions of FeCl₂ (e.g., 2 mM) and ferrozine (e.g., 5 mM) in water or a suitable buffer.
-
Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., EDTA).
-
Reaction Initiation: Mix the sample solution with the FeCl₂ solution. Allow a brief incubation period (e.g., 5 minutes) for the chelation to occur.
-
Complex Formation: Add the ferrozine solution to the mixture to initiate the color-forming reaction with any unchelated Fe²⁺.
-
Incubation: Incubate at room temperature for a defined period (e.g., 10 minutes).
-
Measurement: Measure the absorbance at 562 nm.
-
Calculation: The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 (where A_control is the absorbance of the mixture without the sample). The IC₅₀ value is determined from the dose-response curve.
Caption: Experimental workflow for the Ferrous Ion Chelating assay.
Conclusion
This compound demonstrates significant antioxidant potential in cell-free assays, primarily through potent radical scavenging via hydrogen atom and single electron transfer mechanisms. Quantitative data from the DPPH assay confirms its high efficacy, surpassing that of the standard antioxidant L-ascorbic acid.[1] Although specific quantitative data for ABTS, FRAP, CUPRAC, and metal chelation assays are not extensively reported, its molecular structure, particularly the catechol moiety, strongly suggests it would exhibit high activity in these tests as well. The detailed protocols provided herein offer a framework for researchers to conduct these assessments and further elucidate the comprehensive antioxidant profile of this compound, supporting its development as a valuable agent in managing conditions associated with oxidative stress.
References
- 1. The hydroperoxyl radical scavenging activity of this compound: insights from theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into the Metabolic Journey of Sulfuretin: A Technical Guide for Researchers
Introduction
Sulfuretin, a prominent aurone flavonoid found in various medicinal plants such as Rhus verniciflua, has garnered significant attention within the scientific community for its diverse pharmacological activities. Preclinical studies have illuminated its potential as an anti-inflammatory, anti-obesity, neuroprotective, and anti-cancer agent. As this compound progresses through the drug development pipeline, a comprehensive understanding of its metabolic fate is paramount. This technical guide provides an in-depth overview of the initial investigations and probable metabolic pathways of this compound, tailored for researchers, scientists, and drug development professionals. Due to the limited direct research on this compound's metabolism, this guide extrapolates from the well-established metabolic pathways of similar flavonoids and phenolic compounds to propose a likely metabolic profile for this compound.
Proposed Metabolic Pathways of this compound
The metabolic journey of xenobiotics like this compound typically involves two phases of biotransformation, primarily occurring in the liver. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.
Phase I Metabolism: Minor Pathway
For many flavonoids, Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, can occur. This may involve hydroxylation of the aromatic rings. However, given that this compound already possesses multiple hydroxyl groups, it is hypothesized that Phase I metabolism is a minor pathway. If it does occur, it would likely involve the addition of another hydroxyl group to one of the benzene rings.
Phase II Metabolism: Major Pathway
It is anticipated that this compound, like other phenolic compounds, predominantly undergoes extensive Phase II metabolism. The primary conjugation reactions are expected to be glucuronidation and sulfation.
-
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to one of the hydroxyl groups of this compound. This results in the formation of this compound-O-glucuronides.
-
Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the this compound molecule, forming this compound-O-sulfates.
These conjugation reactions significantly increase the hydrophilicity of this compound, which is crucial for its renal and biliary excretion.
Methodological & Application
Application Note: A Comprehensive Protocol for the Extraction and Purification of Sulfuretin from Plant Material
Introduction
Sulfuretin (C₁₅H₁₀O₅) is a naturally occurring aurone, a type of flavonoid, recognized for its significant pharmacological properties, including antioxidant, anti-inflammatory, anti-tumor, and antiplatelet activities.[1][2][3][4] This compound is predominantly found in the heartwood of plants such as Rhus verniciflua (also known as Toxicodendron vernicifluum or the lacquer tree) and Cotinus coggygria.[5][6][7] The inner heartwood of R. verniciflua is particularly rich in this compound.[5] This document provides a detailed protocol for the extraction, fractionation, and multi-step purification of this compound, tailored for researchers in natural product chemistry, pharmacology, and drug development. The protocol integrates solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC) to yield high-purity this compound.
Quantitative Data Summary
The yield of this compound can vary significantly based on the plant source, the specific part of the plant used, and the extraction solvent. The following table summarizes quantitative data from referenced studies.
| Plant Source | Plant Part | Extraction/Fraction Type | This compound Content | Reference |
| Rhus verniciflua | Inner Heartwood | Methanol Extract | 2.22 mg/g | [5] |
| Cotinus coggygria | Heartwood | Ethanolic Extract | 14.4% ± 0.4% | [6] |
| Cotinus coggygria | Heartwood | Methylene Chloride/Methanol (1:1) Extract | 12.4% ± 0.5% | [6] |
| Cotinus coggygria | Heartwood | Water Extract | 3.4% ± 0.6% | [6] |
Experimental Workflow for this compound Isolation
The overall process involves the preparation of plant material, crude extraction, solvent partitioning to enrich the target compounds, and sequential chromatographic steps to achieve high purity.
References
- 1. Anti-inflammatory effects of this compound from Rhus verniciflua Stokes via the induction of heme oxygenase-1 expression in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet effects of Rhus verniciflua stokes heartwood and its active constituents--fisetin, butein, and this compound--in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Fustin and this compound in the Inner and Outer Heartwoods and Stem Bark of Rhus verniciflua -Natural Product Sciences | Korea Science [koreascience.kr]
- 6. Exploring the anticancer potential of extracts and compounds from the heartwood of Cotinus coggygria Scop. wild growing in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicodendron vernicifluum - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Testing Sulfuretin's Efficacy in In Vitro Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuretin, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in various in vitro cell culture models. The detailed protocols outlined below are designed to facilitate the investigation of this compound's therapeutic potential.
I. Anti-Cancer Efficacy of this compound
This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][3][4] Its mechanisms of action include the activation of Fas and caspase-8, upregulation of miR-30C leading to downregulation of cyclins D1 and D2, and inhibition of NF-κB-dependent MMP-9 expression.[1][3]
Recommended Cell Lines:
-
HeLa (Cervical Cancer): this compound has been shown to initiate apoptosis in HeLa cells through the activation of caspase-8 and caspase-9.[4]
-
K562 (Chronic Myelogenous Leukemia): This cell line has demonstrated high sensitivity to the cytotoxic effects of this compound.[4]
-
MDA-MB-231 (Breast Cancer): Butein, a compound related to this compound, has shown strong cytotoxicity in this cell line, suggesting its potential relevance for testing this compound.[4]
-
HCT116 (Colon Cancer): While this compound itself showed weak activity at 10 µM, its analogs have been evaluated in this cell line, indicating its use as a starting point for derivative studies.
Data Presentation: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| HeLa | Cytotoxicity | IC50 | Not specified | Initiated apoptosis | [4] |
| K562 | Cytotoxicity | IC50 | Exhibited highest cytotoxicity | High selectivity | [4] |
| MDA-MB-231 | Cytotoxicity | IC50 | Not specified | Butein showed strong activity | [4] |
| HCT116 | Growth Inhibition | % Inhibition | 10 µM | Weak activity |
Experimental Protocols:
1. Cell Viability Assessment using MTT Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[5][6][7][8]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[5][7]
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Cell Migration Assessment using Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cancer cell migration.[2][3][4][9][10]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[3]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control. To minimize cell proliferation, serum-free or low-serum medium is often used.[9]
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours).[3]
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.[4]
-
3. Cell Invasion Assessment using Transwell Assay
This assay assesses the ability of cancer cells to invade through an extracellular matrix, mimicking in vivo invasion.[11][12][13][14]
-
Materials:
-
Cancer cell line of interest
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Transwell inserts (8 µm pore size)
-
Matrigel or other extracellular matrix coating
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.[12]
-
Seed cancer cells (e.g., 2.5 - 5 x 10⁴ cells) in serum-free medium in the upper chamber of the insert.[12]
-
Add medium containing a chemoattractant to the lower chamber.[12][13]
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.[12][13]
-
Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.[12]
-
Count the number of invaded cells in several random fields under a microscope.
-
Signaling Pathway Analysis
This compound's anti-cancer effects are mediated through various signaling pathways. Western blotting can be employed to analyze the expression and phosphorylation status of key proteins in these pathways.
-
Key Pathways:
-
Apoptosis Pathway: Analyze the expression of Fas, Caspase-8, and mitochondrial death pathway proteins.[3]
-
Cell Cycle Regulation: Investigate the expression of miR-30C and its downstream targets, Cyclin D1 and D2.[1][3]
-
Metastasis Pathway: Examine the activation of NF-κB and the expression of its target gene, MMP-9.[3]
-
II. Anti-Inflammatory Efficacy of this compound
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[6][9][12] The primary in vitro model for this is the use of lipopolysaccharide (LPS)-stimulated macrophages.
Recommended Cell Line:
-
RAW 264.7 (Murine Macrophage): A standard cell line for studying inflammation. Upon stimulation with LPS, these cells produce inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[6][7][15][16][17][18]
Data Presentation: Inhibition of Inflammatory Mediators by this compound
| Cell Line | Stimulant | Mediator | Endpoint | This compound Concentration | Result | Reference |
| RAW 264.7 | LPS | NO | IC50 | Not specified | Inhibition of NO production | [7] |
| RAW 264.7 | LPS | PGE2 | IC50 | Not specified | Inhibition of PGE2 production | [7] |
| Rheumatoid FLS | TNF-α | Chemokines, MMPs | - | Not specified | Suppressed production | [9][12] |
| RAW 264.7 | LPS | COX-2 | IC50 | 28.7 µM | Suppressed COX-2 activity | [6][7] |
Experimental Protocols:
1. Measurement of Nitric Oxide (NO) Production
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[1][15][17][18]
-
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
96-well plates
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[15]
-
Sodium nitrite standard solution
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[17]
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[15]
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
This protocol quantifies the concentration of secreted cytokines in the cell culture supernatant.[19][20][21][22]
-
Materials:
-
Cell culture supernatant from LPS-stimulated RAW 264.7 cells (as prepared above)
-
Commercially available ELISA kits for TNF-α and IL-6
-
Microplate reader
-
-
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, this involves adding the cell culture supernatant to antibody-coated wells.
-
A series of incubation and washing steps are performed with detection antibodies and enzyme conjugates.
-
A substrate is added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at the specified wavelength (usually 450 nm).[19]
-
The concentration of the cytokine is determined from a standard curve.
-
Signaling Pathway Analysis
This compound's anti-inflammatory effects are primarily mediated by the inhibition of the NF-κB signaling pathway.
-
Key Pathway:
III. Antioxidant Efficacy of this compound
This compound possesses antioxidant properties by scavenging free radicals and upregulating cellular antioxidant defenses.[2][8]
Recommended Cell Lines:
-
L02 (Human Hepatic Cell Line): Used to study the cytoprotective effects of this compound against oxidative stress induced by agents like palmitate.[8]
-
Human Dental Pulp Cells (HDPCs): Employed to investigate this compound's protective effects against hydrogen peroxide-induced oxidative stress.[14]
Data Presentation: Antioxidant Effects of this compound
| Cell Line | Stressor | Parameter Measured | This compound Concentration | Result | Reference |
| L02 | Palmitate | ROS levels | Not specified | Decreased ROS | [8] |
| HDPCs | H₂O₂ | Cell Viability | 1-40 µM | No cytotoxicity | [14] |
| HDPCs | H₂O₂ | ROS production | Not specified | Reduced ROS | [14] |
Experimental Protocols:
1. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[23][29][30][31][32]
-
Materials:
-
Cell line of interest (e.g., L02, HDPCs)
-
Complete culture medium
-
Oxidative stress inducer (e.g., H₂O₂, palmitate)
-
This compound stock solution
-
DCFH-DA solution (e.g., 10 mM stock in DMSO)[23]
-
24-well or 96-well black plates
-
Fluorescence microscope or microplate reader
-
-
Procedure:
-
Seed cells in a suitable plate and allow them to adhere.
-
Treat the cells with this compound for a specified time.
-
Induce oxidative stress with an appropriate agent.
-
Wash the cells with serum-free medium or PBS.
-
Load the cells with DCFH-DA working solution (e.g., 10-25 µM) and incubate for 30 minutes at 37°C in the dark.[23][30]
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).[23][31]
-
Signaling Pathway Analysis
This compound's antioxidant effects can be mediated through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
-
Key Pathway:
IV. Visualization of Signaling Pathways and Workflows
This compound's Anti-Cancer Signaling Pathways
Caption: this compound's anti-cancer mechanisms.
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound's anti-inflammatory mechanism.
This compound's Antioxidant Signaling Pathway
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 12. snapcyte.com [snapcyte.com]
- 13. Transwell Migration and Invasion Assays [bio-protocol.org]
- 14. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Nootkatone mitigates LPS-induced acute lung injury by modulating the NF-κB and Nrf2 pathways in mice [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. novamedline.com [novamedline.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 25. researchgate.net [researchgate.net]
- 26. pubcompare.ai [pubcompare.ai]
- 27. researchgate.net [researchgate.net]
- 28. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cosmobiousa.com [cosmobiousa.com]
- 30. bioquochem.com [bioquochem.com]
- 31. doc.abcam.com [doc.abcam.com]
- 32. abcam.com [abcam.com]
- 33. abcam.com [abcam.com]
- 34. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 35. raybiotech.com [raybiotech.com]
- 36. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Designing Animal Models for In Vivo Studies of Sulfuretin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Sulfuretin (3',4',6-trihydroxyaurone) is a prominent flavonoid found in the heartwood of Rhus verniciflua. It has demonstrated a range of promising pharmacological activities in preclinical research, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2][3] To rigorously evaluate its therapeutic potential and translate these findings toward clinical applications, well-designed in vivo animal models are indispensable. This document provides detailed protocols and application notes for establishing relevant animal models to investigate the efficacy and mechanisms of this compound.
Core Principles for In Vivo Model Design
Before initiating any in vivo study, researchers must consider several critical factors to ensure the generation of robust and reproducible data:
-
Selection of Animal Model: The choice of species and strain should be scientifically justified and align with the research question. For inflammation studies, rats and mice are commonly used.[4][5] For oncology studies, immunodeficient mice are required to host human tumor xenografts.[6]
-
Dose and Route of Administration: Dosage should be determined from prior in vitro cytotoxicity and in vivo dose-ranging studies. Routes can include oral (p.o.), intraperitoneal (i.p.), or intravenous (i.v.), depending on the compound's properties and the intended clinical application.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy and toxicity data.
-
Ethical Considerations: All animal procedures must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with all relevant regulations.
Protocol 1: Evaluating Anti-inflammatory Activity in a Rat Model
Objective: To assess the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model, a classic and highly reproducible model of acute inflammation.
Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the rat carrageenan-induced paw edema assay.
Methodology
-
Animals: Use male Wistar rats (180-200g). Acclimatize animals for at least one week before the experiment.
-
Grouping (Example):
-
Group 1: Normal Control (Saline only)
-
Group 2: Vehicle Control (Carrageenan + Vehicle, e.g., 0.5% CMC)
-
Group 3-4: this compound (e.g., 5 mg/kg and 10 mg/kg, p.o.) + Carrageenan[4]
-
Group 5: Positive Control (Indomethacin, 10 mg/kg, p.o.) + Carrageenan
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, this compound, or indomethacin orally 1 hour before carrageenan injection.[5]
-
Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[7][8]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]
-
-
Data Analysis:
-
Calculate the edema volume by subtracting the initial paw volume from the post-injection paw volume.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average edema volume of the vehicle control group, and Vt is the average edema volume of the treated group.
-
Expected Data Summary
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL, Mean ± SEM) | Edema Inhibition (%) |
| Vehicle Control | – | 0.85 ± 0.07 | – |
| This compound | 5 | 0.62 ± 0.05 | 27.1 |
| This compound | 10 | 0.44 ± 0.04 | 48.2 |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3 |
| p<0.05, **p<0.01 compared to Vehicle Control. Data are representative. |
Associated Signaling Pathway
This compound is known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammatory gene expression, including COX-2.[4][10]
This compound's Inhibition of the NF-κB Inflammatory Pathway
Caption: this compound may inhibit inflammation by blocking IKK activation.
Protocol 2: Evaluating Anti-Cancer Activity in a Xenograft Model
Objective: To determine the in vivo efficacy of this compound against human cancer cell growth using a subcutaneous xenograft mouse model.
Methodology
-
Animals and Cells:
-
Tumor Inoculation:
-
Culture cells to ~80% confluency. Viability should be >95%.
-
Resuspend cells in sterile, serum-free media or PBS at a concentration of 5 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix to improve tumor take rate.[13][14]
-
Subcutaneously inject 0.1 mL of the cell/Matrigel mixture (5 x 10⁶ cells) into the right flank of each mouse.[11]
-
-
Treatment Protocol:
-
Monitor mice until tumors reach a palpable, measurable volume (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=6-8 per group).
-
Administer treatments as scheduled (e.g., daily i.p. or p.o.).
-
Group 1: Vehicle Control
-
Group 2-3: this compound (e.g., 25 and 50 mg/kg/day)
-
Group 4: Positive Control (e.g., Cisplatin, 5 mg/kg, weekly)
-
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity.
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³), or at the end of the study period (e.g., 28 days).
-
Excise tumors for weight measurement and downstream analysis (histology, Western blot, etc.).
-
Expected Data Summary
Table 2: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (g, Mean ± SEM) |
| Vehicle Control | – | 1650 ± 155 | – | +1.2 ± 0.3 |
| This compound | 25 mg/kg/day | 1125 ± 120 | 31.8 | +0.9 ± 0.4 |
| This compound | 50 mg/kg/day | 780 ± 95 | 52.7 | +0.5 ± 0.5 |
| Cisplatin | 5 mg/kg/week | 610 ± 88 | 63.0 | -1.5 ± 0.6 |
| p<0.05, **p<0.01 compared to Vehicle Control. Data are representative. |
Associated Signaling Pathway
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, potentially through the modulation of key regulatory proteins and tumor-suppressor microRNAs like miR-30C, which targets cyclins D1 and D2.[3]
Potential Mechanism of this compound-Induced Cell Cycle Arrest
Caption: this compound may induce miR-30C to downregulate cyclins.
References
- 1. This compound Attenuates MPP⁺-Induced Neurotoxicity through Akt/GSK3β and ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts diversified functions in the processing of amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced miR-30C selectively downregulates cyclin D1 and D2 and triggers cell death in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. 4.6.1. Carrageenan-Induced Paw Inflammation in Rats [bio-protocol.org]
- 9. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 10. This compound, a major flavonoid isolated from Rhus verniciflua, ameliorates experimental arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-techne.com [bio-techne.com]
- 14. LLC cells tumor xenograft model [protocols.io]
Application Note: Quantification of Sulfuretin in Biological Samples using HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sulfuretin is a natural flavonoid that has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. To facilitate preclinical and clinical research, a reliable and validated analytical method for the quantification of this compound in biological matrices is essential. This application note provides a detailed protocol for the determination of this compound in plasma, urine, and tissue homogenates using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The described method is designed to be robust, accurate, and precise, making it suitable for pharmacokinetic studies and other research applications.
Principle
This method involves the extraction of this compound from biological samples, followed by chromatographic separation on a C18 column and quantification using a UV detector. The sample preparation protocols are tailored for different biological matrices to ensure optimal recovery and removal of interfering substances.
Experimental
Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS), e.g., Quercetin (≥95% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (≥98%)
-
Orthophosphoric acid (≥85%)
-
Trichloroacetic acid (TCA)
-
Ethyl acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Human urine
-
Phosphate-buffered saline (PBS), pH 7.4
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
pH meter
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)
-
Nitrogen evaporator (optional)
Protocols
Standard and Sample Preparation
Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Quercetin) in methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
Calibration Standards and Quality Control (QC) Samples:
-
Spike appropriate volumes of the working standard solutions into blank biological matrix (plasma, urine, or tissue homogenate) to prepare calibration standards at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) in the same manner.
Sample Preparation Protocols
Plasma/Serum Samples (Protein Precipitation):
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the IS working solution (10 µg/mL) and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile (or methanol containing 1% formic acid) to precipitate proteins.[1][2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C (optional, for concentration).
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Urine Samples (Dilute-and-Shoot or SPE):
-
Dilute-and-Shoot:
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulate matter.
-
To 100 µL of the supernatant, add 20 µL of the IS working solution and 880 µL of the mobile phase.[3]
-
Vortex and transfer to an HPLC vial.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
To 1 mL of urine, add 20 µL of the IS working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the this compound and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
Transfer to an HPLC vial.[4]
-
Tissue Homogenate Samples (Liquid-Liquid Extraction):
-
Homogenize the tissue sample in 4 volumes of ice-cold PBS.
-
To 500 µL of the tissue homogenate, add 20 µL of the IS working solution.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex, centrifuge, and transfer to an HPLC vial.
HPLC-UV Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | 0-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 370 nm |
Data Presentation
Method Validation Summary
The following table summarizes the typical validation parameters for this HPLC-UV method.
| Parameter | Plasma | Urine | Tissue Homogenate | Acceptance Criteria |
| Linearity Range (ng/mL) | 10 - 1000 | 10 - 1000 | 10 - 1000 | r² ≥ 0.995 |
| LOD (ng/mL) | 3 | 3 | 5 | S/N ≥ 3 |
| LOQ (ng/mL) | 10 | 10 | 15 | S/N ≥ 10, RSD ≤ 20% |
| Accuracy (% Recovery) | 95.2 - 103.5 | 94.8 - 104.1 | 93.5 - 105.2 | 85 - 115% |
| Precision (Intra-day %RSD) | ≤ 5.8 | ≤ 6.2 | ≤ 7.5 | ≤ 15% |
| Precision (Inter-day %RSD) | ≤ 8.1 | ≤ 8.9 | ≤ 9.8 | ≤ 15% |
| Extraction Recovery (%) | > 90 | > 88 | > 85 | Consistent and reproducible |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Example signaling pathway of this compound.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound in various biological matrices. The detailed protocols for sample preparation and chromatographic analysis, along with the method validation summary, offer a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development. This method can be readily implemented in a laboratory setting to support studies investigating the pharmacokinetic profile and biological activities of this compound.
References
- 1. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic determination of quercetin in human plasma and urine utilizing solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability and Cytotoxicity Assays for Sulfuretin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuretin, a natural flavonoid predominantly isolated from the heartwood of Rhus vernicflua, has garnered significant interest in the scientific community for its potential therapeutic properties, including its anti-cancer activities.[1] This document provides detailed application notes and standardized protocols for assessing the effects of this compound on cell viability and cytotoxicity. The included methodologies for MTT, LDH, and Annexin V-FITC/PI assays are essential tools for elucidating the dose-dependent and time-dependent efficacy of this compound in various cell lines. Furthermore, this guide presents key signaling pathways modulated by this compound, offering a deeper understanding of its mechanism of action.
Data Presentation: Efficacy of this compound on Various Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been evaluated across a range of cancer cell lines. The following tables summarize the quantitative data from published studies, providing a comparative overview of its potency.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | MTT | 48 | ~25 | [1] |
| HCT116 | Human Colon Carcinoma | Not Specified | Not Specified | >10 | [2] |
| HCT15 | Human Colon Carcinoma | Not Specified | Not Specified | >10 (weak inhibition) | [2] |
| KM12 | Human Colon Carcinoma | Not Specified | Not Specified | >10 (weak inhibition) | [2] |
| PC-3 | Human Prostate Adenocarcinoma | Not Specified | Not Specified | Ineffective at 10 µM | [2] |
| DU145 | Human Prostate Adenocarcinoma | Not Specified | Not Specified | Ineffective at 10 µM | [2] |
| HDP | Human Dental Pulp | MTT | 12 | >40 (slight cytotoxicity) | [3] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Assay | Reference |
| HL-60 | 25, 50 | 48 | Increased sub-G1 population (apoptosis) | Flow Cytometry (PI Staining) | [1] |
| PC-3 | Not Specified | Not Specified | >70% growth inhibition (with pre-miR-30C) | Not Specified | [4] |
| L02 | 0.4 mmol/L PA + this compound | 18 | Reduced apoptotic rate | Flow Cytometry | [5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[6][7][8][9]
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
DMSO (Dimethyl sulfoxide) or other solubilizing agent
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][10] A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[11][12][13]
Materials:
-
This compound stock solution (in DMSO)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Complete cell culture medium
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[11] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[11][14]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15][18]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[15][16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[15][17] FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][2][19] The diagram below illustrates the key molecular events involved.
Caption: this compound-induced apoptosis pathway.
This compound Modulation of Akt/GSK3β and ERK Signaling
In some cellular contexts, this compound has been observed to modulate pro-survival signaling pathways, such as the Akt/GSK3β and ERK pathways, which can influence cell fate.[20]
Caption: Modulation of Akt/GSK3β and ERK pathways.
Experimental Workflow for Assessing this compound's Cytotoxicity
The following diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound.
Caption: Workflow for cytotoxicity assessment.
References
- 1. This compound from heartwood of Rhus verniciflua triggers apoptosis through activation of Fas, Caspase-8, and the mitochondrial death pathway in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing Synthetic Congeners of a Natural Product Aurone Unveils a Lead Antitumor Agent Inhibiting Folded P-Loop Conformation of MET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced miR-30C selectively downregulates cyclin D1 and D2 and triggers cell death in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects hepatic cells through regulation of ROS levels and autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. kumc.edu [kumc.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. khu.elsevierpure.com [khu.elsevierpure.com]
- 20. This compound Attenuates MPP⁺-Induced Neurotoxicity through Akt/GSK3β and ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hyaluronidase Activity Inhibition Assay for Sulfuretin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibitory activity of Sulfuretin against hyaluronidase. Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. The inhibition of hyaluronidase is a therapeutic target for various conditions, including inflammation and cancer. This compound, a flavonoid, has been recognized for its anti-inflammatory properties, and this protocol outlines the methodology to quantify its potential as a hyaluronidase inhibitor.
Principle of the Assay
The assay described here is a turbidimetric method. Hyaluronic acid (HA) forms a precipitate when mixed with an acidic albumin solution, resulting in turbidity that can be measured spectrophotometrically. Hyaluronidase enzymatically degrades HA, reducing the turbidity of the solution. In the presence of an inhibitor like this compound, the activity of hyaluronidase is diminished, leading to a higher amount of undigested HA and thus, an increase in turbidity compared to the uninhibited enzyme control. The inhibitory effect is quantified by measuring the absorbance at 600 nm.[1][2][3]
Materials and Reagents
-
Hyaluronidase (from bovine testes)
-
Hyaluronic acid (HA)
-
This compound
-
Bovine Serum Albumin (BSA)
-
Sodium phosphate buffer (pH 7.0)
-
Sodium acetate buffer (pH 4.2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
-
Pipettes and tips
-
Incubator
Experimental Protocol
Reagent Preparation
-
Enzyme Buffer (20 mM Sodium Phosphate, 77 mM NaCl, 0.01% BSA, pH 7.0): Prepare a solution containing 20 mM sodium phosphate, 77 mM sodium chloride, and 0.01% (w/v) bovine serum albumin in distilled water.[4] Adjust the pH to 7.0.
-
Hyaluronidase Solution: Immediately before use, prepare a 1,000 units/mL stock solution of hyaluronidase in cold Enzyme Buffer. Dilute this stock solution to the desired working concentration (e.g., ~6 units/mL) with cold Enzyme Buffer.[4] The optimal concentration should be determined empirically to yield a significant decrease in turbidity in the absence of an inhibitor.
-
Hyaluronic Acid (HA) Substrate Solution (0.03% w/v): Dissolve hyaluronic acid in 300 mM sodium phosphate buffer (pH 5.35) to a final concentration of 0.3 mg/mL.[4] Heating to 90-95°C with stirring may be required for complete dissolution. Do not boil. Cool the solution to 37°C before use.[4]
-
Acidic Albumin Solution (Stop Solution): Prepare a solution of 0.1% (w/v) bovine serum albumin in 24 mM sodium acetate and 79 mM acetic acid.[4] The pH should be adjusted to 3.75.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilutions should be made in the appropriate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction mixture does not exceed 1% (v/v) to avoid solvent-induced enzyme inhibition.[2]
Assay Procedure
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 40 µL of the hyaluronidase solution to each well.
-
For the test wells, add 20 µL of the various concentrations of this compound solution.
-
For the "No Inhibitor Control" (NIC) well, add 20 µL of the solvent used for this compound (e.g., 1% DMSO in buffer).
-
For the "No Enzyme Control" (NEC) well, add 40 µL of Enzyme Buffer instead of the hyaluronidase solution, and 20 µL of the solvent.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.[2]
-
-
Enzymatic Reaction:
-
Termination and Turbidity Measurement:
Data Analysis
The percentage of hyaluronidase inhibition by this compound is calculated using the following formula:
% Inhibition = [(ODTest Compound - ODNo Inhibitor Control) / (ODNo Enzyme Control - ODNo Inhibitor Control)] x 100
Where:
-
ODTest Compound is the optical density of the well with the enzyme and this compound.
-
ODNo Inhibitor Control is the optical density of the well with the enzyme but without this compound.
-
ODNo Enzyme Control is the optical density of the well without the enzyme.
The IC50 value, which is the concentration of this compound that inhibits 50% of the hyaluronidase activity, can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The inhibitory activity of this compound on hyaluronidase can be summarized in the following table. The data presented are for illustrative purposes.
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 1 | 15.2 ± 2.1 |
| 5 | 35.8 ± 3.5 |
| 10 | 48.9 ± 4.2 |
| 25 | 68.3 ± 5.1 |
| 50 | 85.1 ± 6.3 |
| IC50 (µM) | ~10.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the Hyaluronidase Inhibition Assay using this compound.
Signaling Pathway Inhibition
Caption: Inhibition of Hyaluronidase by this compound prevents HA degradation.
References
Application Notes and Protocols: Measuring the Anti-inflammatory Effects of Sulfuretin In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a wide range of pathologies. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, regulate the expression of pro-inflammatory mediators. Sulfuretin (3',4',6-trihydroxyaurone), a flavonoid primarily isolated from Rhus verniciflua, has demonstrated significant anti-inflammatory properties in various in vitro models.[1][2] It has been shown to suppress the production of pro-inflammatory cytokines and enzymes by inhibiting key signaling cascades.[3][4]
These application notes provide a comprehensive guide to the in vitro methodologies used to characterize the anti-inflammatory effects of this compound. The protocols detailed below are designed for use in cell-based assays, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines like RAW 264.7, a standard model for inflammation research.[3]
Mechanism of Action Overview
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[3][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by agents like LPS, IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3] This allows NF-κB (specifically the p65 subunit) to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[3]
This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its downstream targets.[3]
Experimental Workflow Overview
The general workflow for assessing the anti-inflammatory properties of this compound involves determining a non-toxic working concentration, treating cells with this compound, inducing an inflammatory response, and subsequently measuring key inflammatory markers.
Data Presentation: Summary of this compound's Effects
The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.
Table 1: Effect of this compound on Pro-inflammatory Mediators and Enzymes
| Parameter Measured | Cell Line | Stimulant | Effect of this compound | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Dose-dependent reduction | [3] |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | LPS | Dose-dependent reduction | [3] |
| iNOS Protein Expression | RAW 264.7 | LPS | Significant suppression | [3] |
| COX-2 Protein Expression | RAW 264.7 | LPS | Significant suppression | [3] |
| COX-2 Enzyme Activity | LPS-activated macrophages | N/A | Inhibition (IC₅₀ = 28.7 μM) | [6][7] |
| Chemokine Production | Human Rheumatoid FLS | TNF-α | Suppression | [1] |
| Matrix Metalloproteinase (MMP) Secretion | Human Rheumatoid FLS | TNF-α | Suppression | [1] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines
| Cytokine | Cell Line | Stimulant | Effect of this compound | Reference |
| TNF-α Production | RAW 264.7 | LPS | Dose-dependent reduction | [3] |
| IL-1β Production | RAW 264.7 | LPS | Dose-dependent reduction | [3] |
| TNF-α mRNA Expression | RAW 264.7 | LPS | Significant suppression | [3] |
| IL-1β mRNA Expression | RAW 264.7 | LPS | Significant suppression | [3] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is essential to determine the non-toxic concentration range of this compound for subsequent experiments.[8]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control. Select the highest concentrations that show no significant cytotoxicity (e.g., >95% viability) for subsequent experiments.[9]
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol uses the Griess reagent to measure nitrite, a stable product of NO, in the cell culture supernatant.[3]
Materials:
-
Culture supernatant from experimental cells
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated, LPS-only, and this compound-only controls.
-
Collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.
Protocol 3: Quantification of Cytokines (TNF-α, IL-6, IL-1β) by ELISA
This protocol measures the concentration of secreted pro-inflammatory cytokines in the culture medium using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[10]
Materials:
-
Culture supernatant from experimental cells
-
Commercially available ELISA kits for mouse TNF-α, IL-6, or IL-1β
-
Microplate reader
Procedure:
-
Culture, treat, and stimulate cells as described in Protocol 5.2. Collect the supernatant.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a 96-well plate pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing the plate, then adding a detection antibody.
-
Incubating, washing, and then adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Incubating, washing, and adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the specified wavelength (e.g., 450 nm).
-
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 4: Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
This protocol assesses the protein levels of key inflammatory enzymes and signaling molecules.[3][11]
Materials:
-
Cell lysates from experimental cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture, treat, and stimulate cells as described in Protocol 5.2. For phosphorylation studies, a shorter LPS stimulation time (e.g., 30-60 minutes) is required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again, then apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
References
- 1. This compound, a major flavonoid isolated from Rhus verniciflua, ameliorates experimental arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hydroperoxyl radical scavenging activity of this compound: insights from theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound isolated from heartwood of Rhus verniciflua inhibits LPS-induced inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines expression via the down-regulation of NF-kappaB in RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Prevents Obesity and Metabolic Diseases in Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing the Antioxidant Potential of Sulfuretin in Cellular Models
Introduction Sulfuretin (3',4',6-trihydroxyaurone) is a prominent flavonoid primarily isolated from the heartwood of Rhus verniciflua (Toxicodendron vernicifluum) and other plants like Bidens tripartita.[1][2] As a member of the aurone class of flavonoids, this compound has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4][5] A significant body of research highlights its potent antioxidant properties, which are central to its therapeutic potential.[5][6] this compound mitigates oxidative stress by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense mechanisms.[7][8]
These application notes provide a comprehensive guide for researchers to assess the antioxidant capabilities of this compound in various cellular models. The protocols detailed below cover the determination of non-toxic working concentrations, evaluation of intracellular ROS scavenging, and analysis of the key signaling pathways involved in this compound-mediated cytoprotection.
Mechanism of Action: The Nrf2-ARE Signaling Pathway
The primary mechanism by which this compound enhances cellular antioxidant defenses is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][9][10] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation.[10] Upon exposure to oxidative stress or electrophiles like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[10][11] Key among these genes are heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), enzymes that play a crucial role in detoxifying ROS and maintaining cellular redox homeostasis.[9][11][12] The activation of this pathway is a cornerstone of this compound's protective effects against oxidative damage in various cell types, including neuronal and hepatic cells.[5][10]
Quantitative Data Summary
The following tables summarize quantitative data on this compound's cytotoxicity and antioxidant activity from various studies.
Table 1: Cytotoxicity of this compound in Different Cellular Models
| Cell Line | Assay | Concentration | Effect | Reference |
|---|---|---|---|---|
| Primary cultured osteoblasts | MTT | Up to 1 µM | Not cytotoxic | [13] |
| Human Dental Pulp (HDP) cells | MTT | 1 - 40 µM | No cytotoxic effects | [14] |
| Human Dental Pulp (HDP) cells | MTT | > 40 µM | Slight cytotoxicity observed | [14] |
| PC-9 (Human lung cancer) | MTT | IC50 = 16.04 µM | Cytotoxic | [15] |
| K562 (Myelogenous leukemia) | MTT | High cytotoxicity noted | Cytotoxic |[16] |
Table 2: Direct Antioxidant and Inhibitory Activities of this compound
| Assay | Parameter | Result | Comparison/Notes | Reference |
|---|---|---|---|---|
| DPPH Radical Scavenging | IC50 | 8.52 µM | ~2x stronger than L-ascorbic acid | [2] |
| Total Anti-ROS Activity | IC50 | 0.73 µM | ~5x stronger than Trolox | [2] |
| Hydroperoxyl Radical (HOO•) Scavenging | Rate Constant (k) | 4.75 × 10⁷ M⁻¹s⁻¹ (in water) | ~530x faster than Trolox | [1] |
| ERO1α Enzyme Inhibition | IC50 | 8.27 ± 2.33 µM | Recombinant enzyme assay |[15] |
Table 3: Effect of this compound on ROS Levels and Antioxidant Gene Expression in Cellular Models
| Cell Line | Stressor | This compound Conc. | Effect | Reference |
|---|---|---|---|---|
| Human L02 hepatic cells | Palmitate (0.4 mM) | Co-treatment | Dramatically reduced ROS levels | [7] |
| SH-SY5Y neuroblastoma | Aβ25-35 | Not specified | Attenuated accumulation of ROS | [5] |
| SH-SY5Y neuroblastoma | MPP⁺ | Not specified | Attenuated production of intracellular ROS | [17] |
| C3H10T1/2 cells | None | Not specified | Increased Hmox1 (HO-1) mRNA by 9.3-fold | [9] |
| C3H10T1/2 cells | None | Not specified | Increased Nqo1 mRNA by 4.6-fold | [9] |
| HepG2 cells | t-BHP | Pre-treatment | Upregulated HO-1 activity via Nrf2 translocation |[10] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
Before evaluating antioxidant properties, it is critical to determine the non-toxic concentration range of this compound for the chosen cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13][18]
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 1, 5, 10, 20, 40, 80 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose) and a no-cell blank control.
-
Incubation: Incubate the plate for 24 to 48 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Select the highest concentrations showing minimal cytotoxicity (e.g., >90% viability) for subsequent antioxidant assays.
Protocol 2: Measurement of Intracellular ROS Scavenging Activity
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used to measure overall intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][20]
Materials:
-
Cell line cultured in a 96-well black, clear-bottom plate
-
This compound (at non-toxic concentrations)
-
DCFH-DA probe (e.g., 10 mM stock in DMSO)
-
An oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide (t-BHP), or Palmitate)
-
Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium
-
Fluorescence microplate reader (Excitation/Emission ~485/530 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to 90-100% confluency.
-
This compound Pre-treatment: Remove the culture medium and wash cells once with warm PBS. Add medium containing various non-toxic concentrations of this compound and incubate for a specified period (e.g., 1-24 hours). Include a vehicle control.
-
Probe Loading: Remove the treatment medium and wash cells. Add 100 µL of working DCFH-DA solution (e.g., 10-20 µM in HBSS) to each well. Incubate for 30-60 minutes at 37°C in the dark.[7][19]
-
Induction of Oxidative Stress: Wash the cells three times with HBSS to remove excess probe. Add 100 µL of the oxidative stress inducer (e.g., 100 µM H₂O₂) in HBSS. A negative control (no stressor) and a positive control (stressor with vehicle) should be included.
-
Fluorescence Measurement: Immediately begin measuring fluorescence intensity at 37°C using a microplate reader (Ex/Em: 485/530 nm). Read the plate kinetically every 1-5 minutes for a total of 60 minutes.[21]
-
Analysis: Calculate the percentage reduction in fluorescence in this compound-treated wells compared to the positive control (vehicle + stressor).
Protocol 3: Analysis of Antioxidant Gene and Protein Expression
This protocol assesses this compound's ability to induce the expression of Nrf2-dependent antioxidant enzymes like HO-1 and NQO1 at both the mRNA (RT-qPCR) and protein (Western Blot) levels.
Materials:
-
6-well plates and cell culture reagents
-
This compound
-
Reagents for RNA extraction (e.g., TRIzol) and protein lysis (e.g., RIPA buffer with protease inhibitors)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix and specific primers for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Reagents for SDS-PAGE and Western Blotting (gels, buffers, transfer membranes)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin) and corresponding HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat cells with desired concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Cell Lysis and Extraction:
-
For RT-qPCR: Wash cells with PBS and lyse directly in the plate with TRIzol. Extract total RNA according to the manufacturer's protocol.
-
For Western Blot: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect lysates and determine protein concentration using a BCA or Bradford assay.
-
-
RT-qPCR Analysis:
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using SYBR Green Master Mix and specific primers.
-
Analyze the data using the ΔΔCt method to determine the fold change in mRNA expression relative to the vehicle control, normalized to the housekeeping gene.
-
-
Western Blot Analysis:
-
Denature 20-40 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensity and normalize to the loading control (β-actin).
-
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. The hydroperoxyl radical scavenging activity of this compound: insights from theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-induced miR-30C selectively downregulates cyclin D1 and D2 and triggers cell death in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of the Nrf2/HO-1 signaling pathway in this compound-induced protection against amyloid beta25-35 neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Nrf2 by this compound stimulates chondrocyte differentiation and increases bone lengths in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects hepatic cells through regulation of ROS levels and autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exerts diversified functions in the processing of amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 by this compound stimulates chondrocyte differentiation and increases bone lengths in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Natural Product this compound Derivatives as Inhibitors for the Endoplasmic Reticulum Redox Protein ERO1α - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the anticancer potential of extracts and compounds from the heartwood of Cotinus coggygria Scop. wild growing in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Attenuates MPP⁺-Induced Neurotoxicity through Akt/GSK3β and ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity of Seaweed Compounds, Alone or Combined to Reference Drugs, against Breast Cell Lines Cultured in 2D and 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
- 20. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. content.abcam.com [content.abcam.com]
Application Notes and Protocols: Investigating Sulfuretin's Effect on Gene Expression via RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuretin is a natural flavonoid predominantly isolated from Rhus verniciflua.[1][2] This compound has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4] Emerging research indicates that this compound exerts its effects by modulating various signaling pathways and consequently altering gene expression.[5][6][7][8] Specifically, this compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammatory responses.[3][8][9][10] Furthermore, studies have demonstrated its influence on pathways such as Akt/GSK3β and ERK, which are crucial for cell survival and proliferation.[6] The ability of this compound to modulate gene expression makes it a promising candidate for the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer.
This document provides a detailed protocol for investigating the effects of this compound on the expression of target genes in a cellular model using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). RT-qPCR is a highly sensitive and specific technique for quantifying mRNA levels, making it an ideal tool for this application.[11]
Experimental Protocols
This protocol outlines the necessary steps to treat cells with this compound, isolate RNA, synthesize cDNA, and perform qPCR to determine relative gene expression changes.
Cell Culture and Treatment
A suitable cell line should be chosen based on the research question. For example, to study anti-inflammatory effects, macrophage cell lines like RAW 264.7 or human monocyte-derived macrophages are appropriate. For anti-cancer studies, relevant cancer cell lines such as PC-3 (prostate cancer) or HCT116 (colon cancer) could be used.[12]
Materials:
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare different concentrations of this compound in complete culture medium. A preliminary dose-response experiment (e.g., using an MTT assay) is recommended to determine the optimal non-toxic concentration.[13] Concentrations typically range from 1 µM to 40 µM.[13]
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours).
RNA Isolation
High-quality, intact RNA is crucial for successful RT-qPCR.
Materials:
-
TRIzol reagent or a commercial RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge
Procedure (using TRIzol):
-
Aspirate the culture medium from the wells.
-
Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase (containing RNA) to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubating for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
Reverse Transcription (cDNA Synthesis)
This step converts the isolated RNA into complementary DNA (cDNA), which can then be used as a template for qPCR.
Materials:
-
Reverse transcriptase enzyme (e.g., M-MLV)
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Reverse transcriptase buffer
-
RNase-free water
-
Thermal cycler
Procedure:
-
In a PCR tube, combine 1 µg of total RNA with primers and RNase-free water.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Add the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 minutes, 37°C for 50 minutes, and 70°C for 15 minutes).
-
The resulting cDNA can be stored at -20°C.
Real-Time Quantitative PCR (RT-qPCR)
This step amplifies and quantifies the target cDNA sequences.
Materials:
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
cDNA template
-
Nuclease-free water
-
RT-qPCR instrument
Procedure:
-
Design and validate primers for your target genes and a stable housekeeping gene.
-
Prepare a qPCR master mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells or tubes.
-
Add the diluted cDNA to the respective wells.
-
Run the qPCR reaction using a standard cycling program (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[14]
-
Include a melt curve analysis at the end of the run when using SYBR Green to ensure product specificity.
Data Analysis
The comparative CT (ΔΔCT) method is a widely used approach for relative quantification of gene expression.[15][16][17]
Steps:
-
Normalization to Housekeeping Gene (ΔCT): For each sample, calculate the difference between the CT value of the target gene and the CT value of the housekeeping gene. ΔCT = CT (target gene) - CT (housekeeping gene)
-
Normalization to Control (ΔΔCT): Calculate the difference between the ΔCT of the treated sample and the ΔCT of the control (vehicle-treated) sample. ΔΔCT = ΔCT (treated sample) - ΔCT (control sample)
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCT.[15][17]
Data Presentation
The following table provides an example of how to present the quantitative data from an experiment investigating the effect of this compound on the expression of inflammatory genes in a macrophage cell line.
| Target Gene | Treatment | Mean CT (Target) | Mean CT (GAPDH) | ΔCT | ΔΔCT | Fold Change (2-ΔΔCT) |
| TNF-α | Vehicle | 22.5 | 18.2 | 4.3 | 0.0 | 1.0 |
| This compound (10 µM) | 24.8 | 18.3 | 6.5 | 2.2 | 0.22 | |
| This compound (20 µM) | 26.1 | 18.1 | 8.0 | 3.7 | 0.08 | |
| IL-6 | Vehicle | 25.1 | 18.2 | 6.9 | 0.0 | 1.0 |
| This compound (10 µM) | 26.9 | 18.3 | 8.6 | 1.7 | 0.31 | |
| This compound (20 µM) | 28.3 | 18.1 | 10.2 | 3.3 | 0.10 | |
| iNOS | Vehicle | 23.8 | 18.2 | 5.6 | 0.0 | 1.0 |
| This compound (10 µM) | 25.5 | 18.3 | 7.2 | 1.6 | 0.33 | |
| This compound (20 µM) | 27.0 | 18.1 | 8.9 | 3.3 | 0.10 |
Visualization
Experimental Workflow
References
- 1. Exploration of Underlying Mechanism of Anti-adipogenic Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced miR-30C selectively downregulates cyclin D1 and D2 and triggers cell death in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Prevents Obesity and Metabolic Diseases in Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Attenuates MPP⁺-Induced Neurotoxicity through Akt/GSK3β and ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts diversified functions in the processing of amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a major flavonoid isolated from Rhus verniciflua, ameliorates experimental arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects against cytokine-induced beta-cell damage and prevents streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects against cytokine-induced β-cell damage and prevents streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 定量反轉錄 PCR (RT-qPCR)的基本原理 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Repurposing Synthetic Congeners of a Natural Product Aurone Unveils a Lead Antitumor Agent Inhibiting Folded P-Loop Conformation of MET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mcgill.ca [mcgill.ca]
- 15. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RQdeltaCT - Relative Quantification of Gene Expression using Delta Ct Methods [cran.r-project.org]
- 17. toptipbio.com [toptipbio.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Sulfuretin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuretin, a natural flavonoid predominantly isolated from the heartwood of Rhus verniciflua, has garnered significant interest in oncological research due to its anti-cancer properties.[1][2] This aurone compound has been demonstrated to impede the proliferation of various cancer cell lines and trigger programmed cell death, or apoptosis.[3] Understanding the mechanisms by which this compound induces apoptosis is crucial for its development as a potential therapeutic agent. Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for the quantitative assessment of apoptosis. This document provides detailed application notes and protocols for analyzing this compound-induced apoptosis using flow cytometry, with a focus on the widely adopted Annexin V and Propidium Iodide (PI) staining method.
Mechanism of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through a multi-faceted approach, engaging both the extrinsic and intrinsic apoptotic pathways.[2][4]
Extrinsic Pathway (Death Receptor Pathway): this compound treatment has been observed to upregulate the expression of Fas and Fas Ligand (FasL).[2][4] The binding of FasL to the Fas receptor initiates the death-inducing signaling complex (DISC), leading to the activation of caspase-8.[2] Activated caspase-8 can then directly activate downstream executioner caspases, such as caspase-3, or cleave Bid into its truncated form (tBid), which then translocates to the mitochondria to engage the intrinsic pathway.[2][4]
Intrinsic Pathway (Mitochondrial Pathway): The intrinsic pathway is also a key target of this compound's pro-apoptotic activity. Treatment with this compound can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol.[2][4] This release is regulated by the Bcl-2 family of proteins, with this compound promoting the expression of pro-apoptotic members like Bax while downregulating anti-apoptotic members.[5] Cytosolic cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9, subsequently leading to the activation of executioner caspases.[2]
Cell Cycle Regulation: In addition to inducing the classical apoptotic pathways, this compound has been found to influence cell cycle progression. It can promote cell cycle arrest, providing a window for apoptotic processes to be initiated.[3] One identified mechanism involves the upregulation of microRNA-30C (miR-30C), which in turn selectively downregulates the expression of cyclin D1 and cyclin D2, key regulators of the G1/S phase transition.[3]
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analysis of cancer cells treated with this compound. This data is representative of typical results observed in such experiments.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in PC-3 Cells (48-hour treatment)
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 4.3 ± 0.8 | 12.4 ± 2.0 |
| 25 | 68.3 ± 4.2 | 15.7 ± 2.1 | 16.0 ± 2.5 | 31.7 ± 4.6 |
| 50 | 45.1 ± 5.1 | 28.4 ± 3.3 | 26.5 ± 3.1 | 54.9 ± 6.4 |
| 100 | 20.7 ± 4.8 | 40.2 ± 4.5 | 39.1 ± 4.2 | 79.3 ± 8.7 |
Table 2: Time-Course of this compound (50 µM)-Induced Apoptosis in HL-60 Cells
| Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.9 ± 0.5 |
| 12 | 78.4 ± 3.9 | 12.5 ± 1.9 | 9.1 ± 1.5 | 21.6 ± 3.4 |
| 24 | 55.2 ± 4.8 | 25.8 ± 2.7 | 19.0 ± 2.1 | 44.8 ± 4.8 |
| 48 | 30.1 ± 5.3 | 35.6 ± 3.8 | 34.3 ± 3.5 | 69.9 ± 7.3 |
Experimental Protocols
Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., PC-3, HL-60)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight (for adherent cells).[7]
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for the desired time period (e.g., 24 or 48 hours). Include a vehicle-treated control (e.g., DMSO).[6]
-
-
Cell Harvesting:
-
For adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with PBS. Trypsinize the cells, and then combine them with the saved culture medium.
-
For suspension cells: Collect the cells directly by centrifugation.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[9]
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.[7]
-
-
Resuspension and Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and quadrants.
-
Interpretation of Results:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Primarily necrotic cells
Visualizations
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. This compound-induced miR-30C selectively downregulates cyclin D1 and D2 and triggers cell death in human cancer cell lines [ouci.dntb.gov.ua]
- 2. This compound-induced miR-30C selectively downregulates cyclin D1 and D2 and triggers cell death in human cancer cell lines | CiNii Research [cir.nii.ac.jp]
- 3. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of MicroRNA-30c in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound from heartwood of Rhus verniciflua triggers apoptosis through activation of Fas, Caspase-8, and the mitochondrial death pathway in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Sulfuretin dosage and treatment duration in cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of sulfuretin in cell culture experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful research outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during cell culture experiments involving this compound.
Q1: What is the optimal concentration of this compound to use for my cell line?
A1: The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or effective concentration for your specific cell type. Based on published studies, a starting range of 1-40 µM is recommended for initial experiments.[1][2] Some studies have shown slight cytotoxicity at concentrations above 40 µM in certain cell lines.[2] For non-cytotoxic applications, concentrations as low as 1 µM have been shown to be effective.[3]
Q2: My cells are not showing the expected apoptotic effect after this compound treatment. What could be the issue?
A2: Several factors could contribute to a lack of apoptotic response:
-
Sub-optimal Concentration: The concentration of this compound may be too low to induce apoptosis in your specific cell line. Refer to your dose-response curve and consider testing higher concentrations.
-
Insufficient Treatment Duration: Apoptosis is a time-dependent process. The incubation time may be too short. Typical treatment durations for observing apoptosis range from 12 to 48 hours.[2]
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound-induced apoptosis.
-
Assay Sensitivity: Ensure your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is sensitive enough to detect early apoptotic events.
Q3: I am observing unexpected cytotoxicity at low concentrations of this compound. What should I do?
A3: Unforeseen cytotoxicity can be due to:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (cells treated with the solvent alone) to rule this out.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells can be more susceptible to chemical treatments.
-
Contamination: Check your cell culture for any signs of contamination (e.g., bacteria, mycoplasma), which can impact cell viability.[]
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically dissolved in a sterile solvent like DMSO to create a stock solution.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C, protected from light. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q5: Which signaling pathways are known to be modulated by this compound?
A5: this compound has been shown to modulate several key signaling pathways, including:
-
NF-κB Pathway: this compound can inhibit the NF-κB signaling pathway, which is involved in inflammation.[5][6][7]
-
Akt/GSK3β and ERK Pathways: It can attenuate neurotoxicity through the Akt/GSK3β and ERK signaling pathways.[8]
-
Nrf2 Pathway: this compound can induce the expression of Nrf2 target genes, which are involved in the antioxidant response.[9]
-
miR-30C/Cyclin D1 & D2: It can enhance the expression of miR-30C, leading to the downregulation of cyclin D1 and D2, which promotes apoptosis and cell cycle arrest.[10][11]
Data Summary: Effective Concentrations and Treatment Durations
The following table summarizes effective concentrations and treatment durations of this compound reported in various cell lines and contexts. This should serve as a starting point for designing your experiments.
| Cell Line/Model | Effect Studied | Effective Concentration | Treatment Duration | Citation(s) |
| SH-SY5Y | Neuroprotection | 5-40 µM | 24 hours | [1] |
| Human Dental Pulp (HDP) Cells | Cytoprotection | 1-40 µM | 12-48 hours | [2] |
| PC-3 (Prostate Cancer) | Apoptosis, Cell Cycle Arrest | Not specified | Not specified | [10][11] |
| Human Hepatic L02 Cells | Cytoprotection, Autophagy | Not specified | Up to 48 hours | [12] |
| Primary Cultured Osteoblasts | Osteoblastic Differentiation | Up to 1 µM | 5-10 days | [3] |
| PC-9 (Lung Cancer) | Inhibition of Cell Growth | IC50 = 14.05 ± 3.99 µM | Not specified | [13] |
| Rat Insulinoma RINm5F Cells | Protection from Cytotoxicity | Not specified | Not specified | [7] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to establish a dose-response curve.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
6-well plates or T25 flasks
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including both adherent and floating cells.[15]
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[16]
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]
-
Incubate for 15 minutes at room temperature in the dark.[18]
-
Analyze the cells by flow cytometry within one hour.[18]
-
Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[15]
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression levels in key signaling pathways upon this compound treatment.
Materials:
-
6-well plates or larger culture dishes
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-NF-κB, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Seed cells and treat with this compound as desired.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody overnight at 4°C.[20]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.[19]
Reactive Oxygen Species (ROS) Detection
This protocol is used to measure intracellular ROS levels after this compound treatment.
Materials:
-
96-well black plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
CM-H2DCFDA dye
-
Phenol red-free medium
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black plate and allow them to adhere.
-
Treat the cells with this compound for the desired duration.
-
Wash the cells twice with PBS.
-
Load the cells with 10 µM CM-H2DCFDA in phenol red-free medium and incubate for 30 minutes at 37°C in the dark.[12]
-
Wash the cells three times with phenol red-free medium.[12]
-
Measure the fluorescence intensity using a microplate reader with excitation at 488 nm and emission at 530 nm.[12]
Visualizations
This compound Experimental Workflow
Caption: A typical workflow for studying the effects of this compound in cell culture.
Key Signaling Pathways Modulated by this compound
Caption: Overview of key signaling pathways affected by this compound treatment.
References
- 1. This compound exerts diversified functions in the processing of amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. This compound, a major flavonoid isolated from Rhus verniciflua, ameliorates experimental arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound protects against cytokine-induced beta-cell damage and prevents streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Attenuates MPP⁺-Induced Neurotoxicity through Akt/GSK3β and ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Prevents Obesity and Metabolic Diseases in Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced miR-30C selectively downregulates cyclin D1 and D2 and triggers cell death in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound protects hepatic cells through regulation of ROS levels and autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Natural Product this compound Derivatives as Inhibitors for the Endoplasmic Reticulum Redox Protein ERO1α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. novateinbio.com [novateinbio.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Overcoming Poor Bioavailability of Sulfuretin in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfuretin in animal models. The focus is on addressing the challenge of its inherently poor bioavailability to achieve desired therapeutic outcomes in preclinical studies.
FAQs: Addressing Common Challenges with this compound in Animal Studies
Q1: We are administering this compound orally to mice and not observing the expected biological effects. What could be the underlying issue?
A: The most likely reason for a lack of efficacy with oral administration of this compound is its poor bioavailability. Like many flavonoids, this compound's low aqueous solubility and potential for rapid metabolism can significantly limit its absorption from the gastrointestinal tract into the bloodstream.[1][2][3] Intraperitoneal injections have been used in some studies to bypass this issue and confirm its biological activity in vivo.[4] If your experimental design requires oral administration, you will likely need to employ a bioavailability enhancement strategy.
Q2: What are some proven strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
A: Several formulation strategies can be explored to improve the oral bioavailability of this compound. These generally focus on increasing its solubility, dissolution rate, and/or protecting it from premature metabolism. Key approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can enhance dissolution. Techniques like micronization and nano-milling are common.[1][2]
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs), can improve its solubility, protect it from degradation in the gut, and facilitate its transport across the intestinal epithelium.[2][5][6]
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state by dispersing it in a polymer matrix can significantly improve its dissolution and absorption.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be formulated to create fine oil-in-water emulsions in the gut, which can keep this compound solubilized and improve its absorption.[1][7][8]
Q3: Are there any published studies that have successfully enhanced the bioavailability of this compound in animals?
A: Based on currently available literature, there is a lack of specific studies detailing the successful enhancement of this compound's oral bioavailability in animal models. Much of the in vivo research has utilized administration routes like intraperitoneal injection to study its biological effects, thereby circumventing the challenges of oral delivery.[4][9] However, the successful application of bioavailability enhancement techniques to other poorly soluble flavonoids, like resveratrol, provides a strong rationale for applying similar methods to this compound.[3]
Q4: What are the known biological effects and signaling pathways affected by this compound that I should be trying to measure in my animal model?
A: this compound has been shown to have several biological effects, primarily related to its anti-inflammatory and metabolic regulatory properties. Key reported effects and associated signaling pathways include:
-
Anti-inflammatory Effects: In models of arthritis, this compound has been shown to reduce synovial inflammation and joint destruction by inhibiting the NF-κB signaling pathway.[10]
-
Metabolic Regulation: In diet-induced obese mice, this compound prevented weight gain, improved insulin sensitivity, and reduced inflammation in adipose tissue.[4][9] These effects were associated with increased phosphorylation of AKT and ERK.[4]
-
Anti-cancer Properties: In vitro studies suggest this compound can induce apoptosis and cell cycle arrest in cancer cell lines.[11]
-
Neuroprotective Effects: this compound has been studied in the context of Alzheimer's disease, where it may influence the processing of amyloid precursor protein.[12]
Troubleshooting Guide: Experimental Design for Enhanced this compound Bioavailability
This section provides a hypothetical workflow and considerations for designing an animal study aimed at evaluating a bioavailability-enhanced this compound formulation.
Experimental Workflow for Bioavailability Assessment
References
- 1. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Prevents Obesity and Metabolic Diseases in Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral delivery of nanoparticle urolithin A normalizes cellular stress and improves survival in mouse model of cisplatin-induced AKI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Prevents Obesity and Metabolic Diseases in Diet Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a major flavonoid isolated from Rhus verniciflua, ameliorates experimental arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced miR-30C selectively downregulates cyclin D1 and D2 and triggers cell death in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound exerts diversified functions in the processing of amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Sulfuretin crystallization for purity and yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Sulfuretin. Our aim is to help you optimize for purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for this compound crystallization?
A1: this compound, a flavonoid, is soluble in a range of organic solvents. Based on available data and the principles of flavonoid chemistry, common solvents for crystallization include methanol, ethanol, ethyl acetate, and mixtures with water (e.g., methanol/water or ethanol/water).[1][2] Dichloromethane and chloroform have also been noted as solvents in which this compound is soluble.[1] The choice of solvent is critical and will depend on the desired crystal morphology and purity.
Q2: I'm not getting any crystals to form. What should I do?
A2: A failure to form crystals, or nucleation failure, can be due to several factors. Here are some troubleshooting steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod to create a rough surface for crystals to form.[3]
-
Seeding: If you have a previous batch of pure this compound crystals, add a single, small crystal to the supersaturated solution to act as a template for growth.
-
Increase Supersaturation: The solution may not be saturated enough. You can try to slowly evaporate some of the solvent to increase the concentration of this compound.[4]
-
Solvent Choice: The solvent may be too good, keeping the this compound fully dissolved even at lower temperatures. Consider using a solvent in which this compound is less soluble or an anti-solvent system.[5]
Q3: My crystallization is happening too quickly, resulting in small, impure crystals. How can I slow it down?
A3: Rapid crystallization often traps impurities within the crystal lattice.[4] To slow down the process:
-
Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before moving it to a colder environment like a refrigerator. Insulating the flask can help.[5][6]
-
Use More Solvent: Adding a slightly larger volume of the hot solvent than the minimum required to dissolve the solid can help the compound stay in solution longer as it cools.[4]
-
Reduce Supersaturation: A highly supersaturated solution will crash out of solution quickly. Ensure you are not removing too much solvent before cooling.
Q4: My final product has a low yield. What are the likely causes?
A4: Low yield is a common issue in crystallization.[4] Potential reasons include:
-
Using Too Much Solvent: An excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.[4]
-
Premature Crystallization: If crystals form while the solution is still hot, you will lose product during the hot filtration step. Ensure all the solid is dissolved before any filtration of insoluble impurities.
-
Incomplete Crystallization: Ensure the solution has been given enough time at a low temperature to allow for maximum crystal formation.
Q5: The this compound is "oiling out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solid melts and forms a liquid phase before it crystallizes.[4] This is often due to the boiling point of the solvent being higher than the melting point of the compound, or the presence of significant impurities that depress the melting point. To address this:
-
Lower the Temperature: Ensure the crystallization is initiated at a temperature below the melting point of this compound.
-
Use More Solvent: Adding more solvent can keep the compound dissolved until the solution has cooled to a temperature below its melting point.[4]
-
Change Solvents: Select a solvent with a lower boiling point.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Crystal Yield | - Too much solvent used.- Incomplete precipitation.- Premature crystallization during hot filtration. | - Reduce the amount of solvent used to dissolve the compound.- Increase cooling time or use a colder bath.- Ensure the solution is fully dissolved before hot filtration. Re-heat the solution if necessary. |
| Poor Crystal Quality (Small or Needle-like) | - Crystallization occurred too rapidly.- Solution was agitated during cooling. | - Allow the solution to cool slowly and undisturbed.[5]- Consider a solvent system that promotes slower crystal growth. |
| "Oiling Out" | - The melting point of this compound is lower than the solution temperature.- High concentration of impurities. | - Lower the temperature at which crystallization begins.- Use a larger volume of solvent.[4]- Purify the crude material before crystallization. |
| No Crystal Formation | - Solution is not supersaturated.- Insufficient nucleation sites. | - Slowly evaporate some of the solvent.- Scratch the inner surface of the flask with a glass rod.[3]- Add a seed crystal. |
| Discolored Crystals | - Impurities are present in the starting material. | - Perform a charcoal treatment on the hot solution before crystallization.- Consider an additional purification step like column chromatography before crystallization. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Methanol/Water
This protocol is based on a reported method for purifying synthesized this compound.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. Heat the mixture gently on a hot plate in a fume hood. Add the methanol dropwise until all the this compound has just dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot methanol to re-dissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. To slow the cooling process further, the flask can be placed in an insulated container. Once at room temperature, place the flask in a refrigerator or an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization of this compound
This is a general technique that can be adapted for this compound.
-
Dissolution: Dissolve the crude this compound in a good solvent in which it is highly soluble (e.g., DMSO or Dichloromethane) at room temperature.[1]
-
Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which this compound is poorly soluble, such as water or hexane) to the solution while stirring.
-
Nucleation and Growth: Continue adding the anti-solvent until the solution becomes persistently cloudy. Allow the solution to stand undisturbed to allow for crystal growth.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (Methanol b.p.) (mg/mL) |
| Methanol | ~5 | > 20 (Estimated) |
| Ethanol | ~4 | > 15 (Estimated) |
| Ethyl Acetate | Soluble[1] | Data not available |
| Dichloromethane | Soluble[1] | Data not available |
| Chloroform | Soluble[1] | Data not available |
| Water | < 0.1 | < 0.5 |
| DMSO | ≥ 2.5[7] | Data not available |
Note: Quantitative solubility data for this compound is limited. The values for methanol and ethanol at elevated temperatures are estimations based on general principles of increased solubility with temperature.
Table 2: Expected Purity and Yield from Different Crystallization Methods
| Method | Starting Material Purity | Expected Final Purity | Expected Yield |
| Single Solvent Recrystallization (Methanol) | 85-95% | > 98% | 70-85% |
| Anti-Solvent Crystallization (Dichloromethane/Hexane) | 85-95% | > 97% | 75-90% |
| Recrystallization from Mixed Solvents (Methanol/Water) | 85-95% | > 99%[8] | 75-85%[2] |
Visualizations
Caption: A typical workflow for the purification of this compound via recrystallization.
Caption: this compound's inhibitory effect on the NF-κB inflammatory pathway.[7]
References
- 1. This compound CAS#: 120-05-8 [amp.chemicalbook.com]
- 2. This compound Prevents Obesity and Metabolic Diseases in Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. unifr.ch [unifr.ch]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
Addressing experimental variability and reproducibility in Sulfuretin studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility in studies involving the flavonoid, Sulfuretin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and final concentration for dissolving this compound in cell culture experiments?
A1: this compound is poorly soluble in aqueous solutions. The recommended solvent is dimethyl sulfoxide (DMSO). It is crucial to first prepare a high-concentration stock solution in 100% DMSO. For cell culture applications, the final concentration of DMSO in the media should be kept as low as possible to avoid cytotoxicity, typically below 0.5%, with 0.1% being a widely accepted safe concentration for most cell lines.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q2: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?
A2: Inconsistencies in cell viability assays, such as the MTT assay, can arise from several factors when working with flavonoids like this compound. A primary concern is the potential for this compound to directly reduce the MTT reagent to its formazan product, independent of cellular metabolic activity. This can lead to an overestimation of cell viability. It is advisable to include a cell-free control containing only media, this compound, and the MTT reagent to assess for any direct reduction. Additionally, variability can be introduced by inconsistent cell seeding density, fluctuations in incubation times, and the passage number of the cell line used.[2][3]
Q3: My Western blot results for NF-κB activation by this compound are not reproducible. What are some common pitfalls?
A3: Reproducibility issues in Western blotting for NF-κB activation can stem from multiple steps in the protocol. Key factors to consider include:
-
Protein extraction: Inconsistent lysis buffer composition or incubation times can lead to variable protein yields.
-
Protein concentration: Inaccurate protein quantification will lead to unequal loading of gels.
-
Antibody quality: Use of poorly characterized or low-affinity primary antibodies against NF-κB subunits (e.g., p65, p50) or their phosphorylated forms can result in weak or non-specific signals.
-
Transfer efficiency: Inefficient transfer of proteins from the gel to the membrane will affect the final signal.
-
Washing steps: Insufficient washing can lead to high background, while excessive washing can strip the antibody from the membrane.
Q4: How can I minimize batch-to-batch variability when using this compound?
A4: Batch-to-batch variability of phytochemicals like this compound can be a significant source of experimental inconsistency. To mitigate this:
-
Source from a reputable supplier: Purchase this compound from a supplier that provides a certificate of analysis with purity data for each batch.
-
Characterize each new batch: If possible, perform in-house quality control, such as HPLC, to confirm the purity and identity of each new batch.
-
Standardize stock solution preparation: Use a consistent protocol for preparing stock solutions and store them under identical conditions (e.g., aliquoted at -20°C or -80°C, protected from light) to ensure stability.
Q5: What is the stability of this compound in cell culture medium?
A5: The stability of flavonoids in cell culture media can be influenced by factors such as pH, light, temperature, and the presence of other components.[4][5][6] While specific stability data for this compound in various cell culture media is not extensively documented, it is known that some flavonoids can degrade over time in aqueous solutions.[7] For long-term experiments, it is advisable to change the media containing this compound periodically (e.g., every 24 hours) to ensure a consistent concentration of the active compound. It is also recommended to protect the media from light during incubation.
Troubleshooting Guides
Problem 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure this compound is fully dissolved in the DMSO stock solution. Gentle warming or sonication may aid dissolution. Prepare fresh dilutions in pre-warmed media for each experiment. |
| Degradation of this compound | Prepare fresh stock solutions. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Incorrect Concentration | Verify calculations for stock and working solutions. Perform a dose-response experiment to determine the optimal concentration range. |
| Cell Line Resistance | Use a different cell line known to be responsive to flavonoids. |
| High Cell Passage Number | Use cells with a lower passage number, as high passage numbers can lead to phenotypic changes and altered responses to stimuli.[2][3] |
Problem 2: High Background or Non-Specific Effects in Assays
| Possible Cause | Troubleshooting Step |
| DMSO Cytotoxicity | Perform a dose-response curve for DMSO alone on your cell line to determine the maximum tolerated concentration. Ensure the final DMSO concentration is below this level and consistent across all wells. |
| This compound Interference with Assay Reagents | For colorimetric or fluorometric assays, run a cell-free control with this compound to check for direct interaction with the assay reagents. |
| Contamination | Regularly test cell cultures for mycoplasma contamination. Ensure sterile techniques are used throughout the experimental process. |
| Antibody Non-Specificity (Western Blot) | Use a highly specific and validated primary antibody. Perform a literature search to find antibodies that have been successfully used for your target. Include appropriate controls, such as lysates from cells where the target protein is knocked down or knocked out. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Enzyme Inhibition Assays
| Enzyme | Assay Type | IC50 (µM) | Reference |
| ERO1α | Recombinant Enzyme Assay | 8.27 ± 2.33 | [8] |
| Tyrosinase | In vitro enzyme activity | ~100 | [9] |
Table 2: Example of Cell Viability Data with this compound (MTT Assay)
| This compound (µM) | Absorbance (570 nm) - Cells | Absorbance (570 nm) - Cell-Free | Corrected Absorbance | % Viability |
| 0 (Vehicle Control) | 1.25 | 0.05 | 1.20 | 100 |
| 10 | 1.10 | 0.06 | 1.04 | 86.7 |
| 25 | 0.85 | 0.08 | 0.77 | 64.2 |
| 50 | 0.60 | 0.10 | 0.50 | 41.7 |
| 100 | 0.40 | 0.12 | 0.28 | 23.3 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the cell-free blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for NF-κB Activation
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities using image analysis software and normalize to the loading control.
COX-2 Enzyme Inhibition Assay (ELISA-based)
This protocol is adapted from a general ELISA-based COX inhibition assay.[10][11]
-
Reagent Preparation: Prepare assay buffer, arachidonic acid (substrate), and purified COX-2 enzyme according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare various concentrations of this compound in the assay buffer. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
Enzyme Reaction: In a 96-well plate, add the COX-2 enzyme, this compound or control, and initiate the reaction by adding arachidonic acid. Incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
PGE2 Quantification (ELISA): Quantify the amount of prostaglandin E2 (PGE2) produced using a specific PGE2 ELISA kit. This involves transferring the supernatant from the reaction plate to the ELISA plate coated with a capture antibody, followed by incubation with a detection antibody and substrate.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. emulatebio.com [emulatebio.com]
- 2. echemi.com [echemi.com]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Natural Product this compound Derivatives as Inhibitors for the Endoplasmic Reticulum Redox Protein ERO1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An ELISA method to measure inhibition of the COX enzymes | Semantic Scholar [semanticscholar.org]
Optimizing extraction conditions for maximizing Sulfuretin yield from Rhus verniciflua
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of sulfuretin from Rhus verniciflua.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound from Rhus verniciflua?
A1: While methanol has been shown to be effective for the initial extraction of this compound, subsequent fractionation with ethyl acetate is commonly performed to concentrate this compound and other flavonoids. An 80% ethanol-water solution has also been successfully used for the initial extraction. The choice of solvent will depend on the subsequent purification strategy.
Q2: What part of the Rhus verniciflua plant contains the highest concentration of this compound?
A2: The inner heartwood of Rhus verniciflua has been found to contain the highest concentration of this compound (2.22 mg/g) compared to the outer heartwood and stem bark. Therefore, for maximizing this compound yield, it is recommended to selectively use the inner heartwood.
Q3: What are the optimal temperature and time for this compound extraction?
A3: Studies have shown that a higher temperature and longer extraction time can significantly increase the yield of this compound. The optimal conditions for maximizing this compound yield have been reported to be 140°C for 5 hours.[1]
Q4: Does pH of the extraction solvent affect this compound yield?
A4: While specific studies on the effect of pH on this compound extraction are limited, the extraction of flavonoids, in general, is pH-dependent. An acidic pH can help to maintain the stability of flavonoids. For other plant materials, a pH of 4.0 has been found to be optimal for the extraction of phenolic compounds. It is advisable to conduct preliminary experiments to determine the optimal pH for your specific extraction protocol.
Q5: What are the expected yields of this compound from Rhus verniciflua?
A5: The yield of this compound can vary depending on the plant material and extraction method. One study reported a this compound concentration of 2.22 mg/g in the inner heartwood of Rhus verniciflua extracted with methanol. Another study found that an ethyl acetate fraction of the extract contained 0.848% this compound.[2] Under optimized conditions of 140°C for 5 hours, a yield of 16.07 mg% has been reported.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incorrect Plant Material: Using parts of the plant with low this compound content (e.g., stem bark instead of inner heartwood).2. Suboptimal Extraction Conditions: Incorrect solvent, temperature, or extraction time.3. Incomplete Extraction: Insufficient solvent-to-solid ratio or inadequate agitation.4. Degradation of this compound: Exposure to excessive heat for prolonged periods in the presence of oxygen or inappropriate pH. | 1. Use Inner Heartwood: Selectively use the inner heartwood of Rhus verniciflua for the highest this compound concentration.2. Optimize Parameters: Use an 80% ethanol or methanol solution for initial extraction. For maximal yield, consider extracting at 140°C for 5 hours.[1] Perform small-scale experiments to optimize for your specific setup.3. Increase Solvent Volume and Agitation: Ensure the plant material is finely ground and use a higher solvent-to-solid ratio with constant stirring or sonication.4. Control Extraction Environment: While high temperatures are beneficial for this compound extraction, ensure the process is carried out in a closed system to minimize oxidation. Consider using a slightly acidic extraction solvent to improve stability. |
| Co-extraction of Unwanted Compounds | 1. Solvent Polarity: The initial extraction with a polar solvent like methanol or ethanol will also extract other polar compounds.2. Presence of Resins and Gums: These can interfere with subsequent purification steps. | 1. Liquid-Liquid Partitioning: After the initial extraction, perform liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate, to selectively extract this compound and other flavonoids, leaving more polar impurities in the aqueous phase.[2][3]2. Pre-extraction with Nonpolar Solvent: Consider a pre-extraction step with a nonpolar solvent like hexane to remove lipids and other nonpolar compounds before the main extraction. |
| Difficulty in Purifying this compound from Crude Extract | 1. Complex Mixture of Flavonoids: The crude extract contains other flavonoids with similar polarities to this compound, such as fustin and fisetin.2. Inadequate Chromatographic Separation: Incorrect choice of stationary or mobile phase for column chromatography. | 1. Multi-step Chromatography: Employ a multi-step purification strategy. Start with medium-pressure liquid chromatography (MPLC) or silica gel column chromatography with a gradient elution of a nonpolar and a polar solvent (e.g., petroleum ether-ethyl acetate or chloroform-methanol).[3][4]2. Reverse-Phase Chromatography: For final purification, use a reversed-phase C18 column with a water-methanol or water-acetonitrile gradient containing a small amount of acid (e.g., 0.5% acetic acid) to improve peak shape.[3] |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: Differences in the age, growing conditions, and harvesting time of the Rhus verniciflua can affect this compound content.2. Inconsistent Extraction Procedure: Minor variations in extraction parameters can lead to different yields. | 1. Standardize Plant Material: If possible, source plant material from a single, reliable supplier and use material from the same batch for a series of experiments.2. Maintain Strict Protocol Adherence: Carefully control all extraction parameters, including particle size of the ground material, solvent-to-solid ratio, temperature, and extraction time. |
Data on this compound Extraction Parameters
Table 1: this compound Content in Different Parts of Rhus verniciflua
| Plant Part | This compound Content (mg/g of MeOH extract) |
| Inner Heartwood | 2.22 |
| Outer Heartwood | ~0.5 (estimated from 4-fold lower level than inner heartwood) |
| Stem Bark | ~0.5 (estimated from 4-fold lower level than inner heartwood) |
Table 2: Optimal Extraction Conditions for Phenolic Compounds from Rhus verniciflua
| Compound | Optimal Extraction Temperature (°C) | Optimal Extraction Time (h) | Yield (mg%) |
| Gallic acid | 160 | 3 | 380.22 |
| Protocatechuic acid | 120 | 1 | 9.25 |
| Fustin | 100 | 3 | 206.97 |
| Fisetin | 140 | 5 | 93.84 |
| This compound | 140 | 5 | 16.07 [1] |
| Butein | 160 | 5 | 1.49 |
Detailed Experimental Protocols
Protocol 1: General Extraction and Fractionation of this compound
This protocol is based on a widely used method for the extraction and initial purification of this compound.[3]
1. Sample Preparation:
-
Obtain the inner heartwood of Rhus verniciflua.
-
Dry the plant material at room temperature for two weeks or in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried heartwood into a fine powder and pass it through a sieve to obtain particles smaller than 1 mm.
2. Initial Extraction:
-
Macerate the powdered plant material in an 80% ethanol-water solution at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the mixture to 70°C and maintain for 1 hour with constant stirring.
-
Filter the mixture to separate the solid residue from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
3. Liquid-Liquid Partitioning:
-
Resuspend the concentrated aqueous extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity, starting with petroleum ether to remove non-polar compounds.
-
Next, partition the aqueous layer with ethyl acetate. The this compound will preferentially move to the ethyl acetate phase.
-
Separate the ethyl acetate fraction and dry it using a rotary evaporator to obtain the crude this compound-rich extract.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude ethyl acetate extract.[3]
1. Column Preparation:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).
2. Sample Loading:
-
Dissolve the dried ethyl acetate extract in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
3. Elution:
-
Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity of the mobile phase (e.g., starting with 100% petroleum ether and gradually increasing the percentage of ethyl acetate).
-
Collect fractions of the eluate.
4. Fraction Analysis:
-
Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Combine the fractions that show a high concentration of this compound.
5. Final Purification (Optional):
-
For higher purity, the combined fractions can be further purified using a reversed-phase C18 column with a mobile phase of methanol and water containing 0.5% acetic acid.[3]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of this compound and butin from Rhus verniciflua Stokes using medium-pressure liquid chromatography and their tyrosinase inhibitory effects :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Isolation and Identification of Fisetin: An Antioxidative Compound Obtained from Rhus verniciflua Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioactivity of Sulfuretin Through Nanoformulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the bioactivity of sulfuretin through nanoformulation.
Frequently Asked Questions (FAQs)
1. What is the rationale for encapsulating this compound in nanoformulations?
This compound, a flavonoid with promising anti-inflammatory, antioxidant, and anti-cancer properties, suffers from low aqueous solubility and poor bioavailability. This limits its therapeutic potential. Nanoformulations, such as solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PLGA), and nanoemulsions, can encapsulate this compound, improving its solubility, protecting it from degradation, and enabling controlled release. This enhances its bioavailability and therapeutic efficacy.[1][2][3][4]
2. What are the common types of nanoformulations used for flavonoids like this compound?
Commonly explored nanoformulations for hydrophobic flavonoids include:
-
Solid Lipid Nanoparticles (SLNs): These are composed of solid lipids and offer good biocompatibility and the ability to encapsulate lipophilic drugs.[2][5][6]
-
Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable and biocompatible polymer for nanoparticle preparation.[7][8][9]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, suitable for improving the solubility of hydrophobic compounds.[10][11][12][13]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[14][15][16][17]
3. What are the key characterization parameters for this compound nanoformulations?
The critical quality attributes for this compound nanoformulations include:
-
Particle Size and Polydispersity Index (PDI): These affect the stability, in vivo distribution, and cellular uptake of the nanoparticles.[2][5][18]
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension.[2][5][18]
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters quantify the amount of this compound successfully incorporated into the nanoparticles.[6][19]
-
In Vitro Drug Release: This assesses the rate and extent of this compound release from the nanoformulation under physiological conditions.[8][11][20]
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency (%EE) of this compound
| Possible Cause | Troubleshooting Step |
| Poor affinity of this compound for the nanoparticle matrix. | Modify the composition of the lipid or polymer matrix to enhance interactions with this compound. For PLGA nanoparticles, consider using a polymer with a different lactide-to-glycolide ratio. For SLNs, screen different solid lipids. |
| Drug leakage into the external aqueous phase during preparation. | Optimize the homogenization or sonication time and power to ensure rapid nanoparticle formation and drug entrapment. For emulsion-based methods, adjust the oil-to-water phase ratio. |
| Suboptimal drug-to-polymer/lipid ratio. | Systematically vary the initial amount of this compound relative to the amount of polymer or lipid to find the optimal loading capacity.[1][19] |
Problem 2: Broad Particle Size Distribution (High PDI)
| Possible Cause | Troubleshooting Step |
| Inefficient homogenization or sonication. | Increase the homogenization speed/time or the sonication power/duration to ensure uniform particle size reduction.[12] |
| Aggregation of nanoparticles. | Optimize the concentration of the stabilizer (e.g., surfactant) to provide sufficient steric or electrostatic stabilization. Ensure the zeta potential is sufficiently high (typically > |30| mV) for electrostatic stabilization.[2] |
| Improper formulation parameters. | Re-evaluate the concentrations of all components, including the polymer/lipid, surfactant, and solvent. A design of experiments (DoE) approach can be beneficial for optimization.[7][18] |
Problem 3: Instability of the Nanoformulation (Aggregation or Drug Leakage) During Storage
| Possible Cause | Troubleshooting Step |
| Insufficient surface charge (low zeta potential). | Increase the concentration of the charged surfactant or incorporate a charged lipid into the formulation to enhance electrostatic repulsion between particles. |
| Inappropriate storage conditions. | Store the nanoformulation at a suitable temperature (e.g., 4°C) and protect it from light.[7][14] Lyophilization (freeze-drying) with a cryoprotectant can be an effective long-term storage strategy. |
| Degradation of the polymer or lipid matrix. | Select polymers or lipids with higher stability. For PLGA, the degradation rate is influenced by the molecular weight and lactide/glycolide ratio. |
Data Presentation
Table 1: Typical Physicochemical Properties of Flavonoid-Loaded Nanoformulations
| Nanoformulation Type | Flavonoid | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | Fisetin | 187.9 | 0.121 | -29.2 | 79.3 | [18] |
| Solid Lipid Nanoparticles | Troxerutin | 140.5 ± 1.02 | 0.218 ± 0.01 | -28.6 ± 8.71 | 83.62 | [2][21] |
| Solid Lipid Nanoparticles | Rutin | 40 - 60 | < 0.3 | -23 to -20 | > 90 | [5] |
| Nanoemulsion | Quercetin | < 200 | < 0.2 | - | > 95 | [11] |
| Liposomes | Baicalin | 62.32 ± 0.42 | 0.092 ± 0.009 | -25.0 ± 0.216 | 95.32 ± 0.481 | [17] |
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable organic solvent (e.g., 5 mL of ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution (e.g., 20 mL) of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 2% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated this compound. Repeat the centrifugation and washing steps twice.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize it for long-term storage.
2. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point (e.g., 70°C). Dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., 2% w/v Tween 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse emulsion.
-
Nano-emulsification: Subject the pre-emulsion to high-power ultrasonication (e.g., using a probe sonicator) for a specific duration (e.g., 15 minutes) to reduce the droplet size to the nanometer range.
-
Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated drug.
3. Characterization of this compound Nanoformulations
-
Particle Size, PDI, and Zeta Potential: These are determined using Dynamic Light Scattering (DLS). The nanoformulation is appropriately diluted with deionized water before measurement.
-
Encapsulation Efficiency (%EE):
-
Separate the nanoparticles from the aqueous medium containing unencapsulated this compound by centrifugation.
-
Quantify the amount of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the %EE using the following formula: %EE = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
-
In Vitro Drug Release:
-
Place a known amount of the this compound-loaded nanoformulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected aliquots to determine the cumulative drug release over time.
-
Visualizations
Caption: Experimental workflow for the preparation, characterization, and bioactivity assessment of this compound nanoformulations.
Caption: this compound nanoformulations inhibit the NF-κB signaling pathway to exert anti-inflammatory effects.[8][22][23]
Caption: Modulation of the MAPK/ERK signaling pathway by this compound nanoformulations can influence cell proliferation and survival.
References
- 1. Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. Nanoformulation Development to Improve the Biopharmaceutical Properties of Fisetin Using Design of Experiment Approach [mdpi.com]
- 8. Quantifying drug release from PLGA nanoparticulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fabrication and Evaluation of Quercetin Nanoemulsion: A Delivery System with Improved Bioavailability and Therapeutic Efficacy in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN110200833A - A kind of phloretin nano-emulsion preparation and its preparation method and application - Google Patents [patents.google.com]
- 14. Evaluation of acute toxicity and in vitro antitumor activity of a novel doxorubicin-loaded folate-coated pH-sensitive liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development, Characterization and Use of Liposomes as Amphipathic Transporters of Bioactive Compounds for Melanoma Treatment and Reduction of Skin Inflammation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of Baicalin Liposomes Using Microfluidic Technology and Evaluation of Their Antitumor Activity by a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. preprints.org [preprints.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound isolated from heartwood of Rhus verniciflua inhibits LPS-induced inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines expression via the down-regulation of NF-kappaB in RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Managing Sulfuretin Autofluorescence in Imaging Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the autofluorescence associated with Sulfuretin in their imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit autofluorescence?
This compound (3',4',6'-trihydroxyaurone) is a natural flavonoid compound belonging to the aurone class.[1][2] Flavonoids are well-known for their inherent fluorescence, which arises from their chemical structure of conjugated ring systems.[3] Aurones, in particular, are noted for their fluorescence properties and contribute to the yellow pigmentation in some plants.[4] The extended π-electron system in the this compound molecule readily absorbs light energy and re-emits it at a longer wavelength, a phenomenon known as autofluorescence. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals in imaging studies.
Q2: What are the spectral properties of this compound's autofluorescence?
While specific, experimentally determined excitation and emission maxima for this compound are not extensively documented in publicly available literature, its properties can be inferred from its chemical class (aurones and flavonoids). Aurones typically absorb light in the 390–430 nm range.[4] Flavonoids, in general, can be excited by ultraviolet to blue light and tend to emit in the green to yellow part of the spectrum.[3][5]
Based on this, it is reasonable to expect this compound's autofluorescence to be most prominent when exciting with violet or blue light sources (e.g., 405 nm or 488 nm lasers). The emission is likely to be broad and may span from the blue-green to the orange-red regions of the spectrum.
| Property | Estimated Wavelength Range | Common Excitation Sources |
| Excitation | ~390 - 450 nm | 405 nm laser, 488 nm laser, Broad-spectrum UV/blue light sources |
| Emission | Broad, ~480 - 600 nm | Green-Yellow-Orange region of the spectrum |
Note: These are estimated values based on the properties of the aurone chemical class. Researchers should perform their own spectral scans on this compound-treated, unstained control samples to determine the precise autofluorescence profile in their specific experimental system.
Q3: How can I minimize this compound's interference with my target fluorophore?
The primary strategy is to maximize the spectral separation between this compound's autofluorescence and your specific fluorescent label.
-
Choose Far-Red Fluorophores: Whenever possible, select fluorophores that are excited by and emit light in the far-red or near-infrared portion of the spectrum (e.g., those with emission > 650 nm). Autofluorescence is typically weaker and less of an issue at these longer wavelengths.[4][6]
-
Optimize Filter Sets: Use narrow bandpass emission filters that are specifically tailored to your target fluorophore's emission peak. This can help to exclude a significant portion of the broad autofluorescence signal from being detected.
Troubleshooting Guides
Guide 1: Pre-Acquisition Methods to Reduce Autofluorescence
These methods are applied to the sample before image acquisition to reduce the intensity of the autofluorescence signal.
Photobleaching involves exposing the sample to intense light to selectively destroy the fluorescent molecules causing the background signal.
Experimental Protocol: LED Photobleaching
-
Sample Preparation: Prepare your this compound-treated samples as per your standard protocol (e.g., fixation, permeabilization).
-
Bleaching Setup: Place the slides in a light-proof box equipped with a bright, broad-spectrum LED light source. For enhanced efficiency, the sample can be immersed in a solution of hydrogen peroxide during light exposure.[7]
-
Immersion (Optional but Recommended): Immerse the slides in a solution of alkaline hydrogen peroxide. A published protocol suggests two cycles of 45 minutes each.[7]
-
Exposure: Expose the samples to the LED light for a duration ranging from 90 minutes to several hours.[8] The optimal time should be determined empirically, as excessive bleaching can damage the tissue or the target epitopes for antibody staining.
-
Washing: After bleaching, wash the samples thoroughly with a physiological buffer like PBS to remove any residual bleaching agents.
-
Staining: Proceed with your standard immunofluorescence or fluorescent staining protocol.
Chemical quenching agents can be used to diminish autofluorescence. Sudan Black B is a common and effective agent for quenching autofluorescence, particularly from lipofuscin.
Experimental Protocol: Sudan Black B Treatment
-
Prepare Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir this solution in the dark for 1-2 hours and then filter it to remove any undissolved particles.
-
Staining Procedure: This step is typically performed after secondary antibody incubation and washing.
-
Incubation: Apply the Sudan Black B solution to your tissue section or cells and incubate for 10-20 minutes at room temperature.
-
Washing: Rinse the sample extensively with PBS to remove all unbound Sudan Black B. Multiple quick rinses are often more effective than one long wash.[9]
-
Mounting: Mount the coverslip onto the slide using an appropriate mounting medium.
Workflow for Pre-Acquisition Troubleshooting
Caption: Workflow for pre-acquisition methods.
Guide 2: Post-Acquisition Methods to Correct for Autofluorescence
If pre-acquisition methods are insufficient or not feasible, computational techniques can be used to separate the autofluorescence signal from the specific fluorescence signal after the images have been acquired.
This powerful technique involves capturing the entire emission spectrum at each pixel of the image. By defining the known emission spectrum of the autofluorescence (from a control sample) and the spectra of the target fluorophores, specialized software can mathematically separate, or "unmix," the contribution of each signal in the final image.[3][5]
Experimental Protocol: Spectral Unmixing Workflow
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: Prepare a control sample that has been treated with this compound but is not labeled with any fluorophores. Using a spectral confocal microscope, acquire a "lambda stack" (a series of images at different emission wavelengths) of this sample to determine the precise emission profile of the autofluorescence.[10]
-
Fluorophore Spectra: Prepare single-stained control samples for each fluorophore used in your experiment and acquire their individual emission spectra.
-
-
Acquire Experimental Image: On your fully stained experimental sample, acquire a lambda stack covering the entire emission range of your fluorophores and the autofluorescence.
-
Perform Linear Unmixing: Use the microscope's software or a program like ImageJ/Fiji to perform linear unmixing.[10]
Decision-Making for Autofluorescence Correction
Caption: Decision tree for troubleshooting autofluorescence.
References
- 1. The hydroperoxyl radical scavenging activity of this compound: insights from theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects hepatic cells through regulation of ROS levels and autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Fluorescence properties of aurone derivatives: an experimental and theoretical study with some preliminary biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Natural Product this compound Derivatives as Inhibitors for the Endoplasmic Reticulum Redox Protein ERO1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electronic structure and spectral properties of aurones as visible range fluorescent probes: a DFT/TDDFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Preventing degradation of Sulfuretin during storage and experimentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sulfuretin during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, like many flavonoids, is susceptible to degradation from exposure to light, high temperatures, extreme pH conditions, and oxidizing agents. The presence of metal ions can also catalyze degradation reactions.
Q2: How should I store pure, solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or -80°C.[1][2] Under these conditions, it can be stable for several months to years.[3][4] For short-term storage (days to weeks), 2-8°C is acceptable.[2][5] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]
Q3: What is the recommended way to store this compound in solution?
A3: Stock solutions of this compound, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] Always protect solutions from light.[3] For in vivo experiments, it is best to prepare fresh solutions daily.[3]
Q4: At what pH is this compound most stable?
A4: Flavonoids are generally more stable in acidic conditions compared to neutral or alkaline conditions. While specific data for this compound is limited, related flavonoids show increased degradation as the pH becomes more alkaline. It is advisable to maintain a slightly acidic pH (around 6.0) for aqueous solutions whenever the experimental design allows.
Q5: Can I autoclave solutions containing this compound?
A5: No, autoclaving is not recommended. The high temperature and pressure will likely cause significant degradation of this compound. Filter-sterilize solutions using a 0.22 µm syringe filter if sterility is required.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound. 2. Verify the storage conditions of the old stock solution (temperature, light exposure, age). 3. Aliquot new stock solutions to minimize freeze-thaw cycles.[3] |
| Degradation in experimental buffer/media | 1. Check the pH of your experimental buffer. If it is neutral or alkaline, consider if a slightly acidic pH is compatible with your assay. 2. Minimize the time this compound is incubated in the experimental buffer before analysis. 3. Check for the presence of oxidizing agents or metal ions in your media that could accelerate degradation. |
| Photodegradation during experiment | 1. Protect your solutions and experimental setup from light by using amber vials or covering with aluminum foil. 2. Work under low-light conditions when handling this compound solutions. |
| Interaction with other components | 1. Review the literature for known interactions between this compound and other compounds in your assay. 2. Consider running a control with this compound in the buffer/media alone to assess its stability over the experimental time course. |
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Compare the chromatogram to a freshly prepared standard of this compound. 2. Review the sample preparation and storage procedures for potential causes of degradation (light, temperature, pH). 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Contamination of mobile phase or system | 1. Prepare fresh mobile phase using HPLC-grade solvents. 2. Flush the HPLC system thoroughly. 3. Check for contamination in the sample solvent or vials. |
| Column degradation | 1. Check the column performance with a standard compound. 2. If performance is poor, try washing the column according to the manufacturer's instructions or replace the column. |
| Excipient interference | 1. If analyzing a formulated product, inject a blank containing only the excipients to identify any interfering peaks. |
Data Presentation: Storage Recommendations
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C to -80°C | Long-term (months to years)[3][4] | Protect from light; store under inert atmosphere.[1] |
| 2°C to 8°C | Short-term (days to weeks)[2][5] | Protect from light. | |
| Solution (in DMSO) | -80°C | Up to 6 months[3] | Aliquot to avoid freeze-thaw cycles; protect from light.[3] |
| -20°C | Up to 1 month[3] | Aliquot to avoid freeze-thaw cycles; protect from light.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to a photostability chamber according to ICH Q1B guidelines.
-
Analyze by HPLC at various time points.
-
-
HPLC Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.
-
Protocol 2: HPLC Method for Stability Assessment
Objective: To quantify the amount of this compound remaining after storage or experimental manipulation.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from potential degradants (e.g., start with 95% A, ramp to 100% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 401 nm (λmax of this compound).[6]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a calibration curve using a series of known concentrations of a freshly prepared this compound standard.
-
Prepare samples for analysis by diluting them to a concentration within the range of the calibration curve.
-
Inject standards and samples onto the HPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
-
Calculate the percentage of degradation by comparing the concentration of the stressed sample to that of a control (unstressed) sample.
Visualizations
Caption: Factors influencing this compound stability during storage and experimentation.
References
- 1. mdpi.com [mdpi.com]
- 2. Blue-LED assisted Photodegradation kinetics of rhodamine-6G dye, enhanced anticancer activity and cleavage of plasmids using Au-ZnO nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of the Antioxidant Activity of Flavonoids after Gamma Irradiation [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. irjet.net [irjet.net]
Selecting appropriate controls for Sulfuretin mechanism of action studies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selecting appropriate controls for studying the mechanism of action of sulfuretin. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vitro studies with this compound?
A1: The most common solvent for dissolving this compound for in vitro experiments is dimethyl sulfoxide (DMSO). However, it is crucial to use a final DMSO concentration that is non-toxic to the cells and does not interfere with the signaling pathways under investigation.
Troubleshooting Vehicle Controls:
-
Issue: My vehicle control is showing an unexpected effect on my target pathway.
-
Solution: High concentrations of DMSO can independently affect cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt. It is imperative to perform a dose-response curve for your cell line with DMSO alone to determine the highest concentration that does not elicit a significant biological response. A final concentration of DMSO at 0.1% (v/v) or lower is generally considered safe for most cell lines. Always include a "vehicle-only" control group in your experiments to account for any solvent effects.
Table 1: Recommended Maximum DMSO Concentrations for Common Cell Lines
| Cell Line | Maximum Recommended DMSO Concentration (v/v) |
| RAW 264.7 | ≤ 0.1% |
| SH-SY5Y | ≤ 0.1% |
| HepG2 | ≤ 0.25% |
| C3H10T1/2 | ≤ 0.1% |
| Human FLS | ≤ 0.1% |
Note: This table provides general recommendations. It is essential to determine the optimal DMSO concentration for your specific cell line and experimental conditions.
Q2: How do I select appropriate positive and negative controls for studying this compound's effect on the NF-κB pathway?
A2: To rigorously assess the inhibitory effect of this compound on the NF-κB pathway, it is essential to include both positive and negative controls to validate your experimental system.
Positive Controls: These are stimuli known to robustly activate the NF-κB pathway. The choice of positive control will depend on the specific cell type and receptors being studied.
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of the NF-κB pathway through Toll-like receptor 4 (TLR4). It is commonly used in macrophage cell lines like RAW 264.7.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that activates the NF-κB pathway through the TNF receptor (TNFR). TNF-α is a suitable positive control for a wide range of cell types, including fibroblast-like synoviocytes (FLS) and cancer cell lines.
Negative Controls: These are specific inhibitors of the NF-κB pathway that can be used to confirm that the observed effects are indeed mediated by NF-κB signaling.
-
BAY 11-7082: An irreversible inhibitor of IκBα phosphorylation, which is a key step in the activation of NF-κB.
-
MG-132: A proteasome inhibitor that prevents the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.
Experimental Workflow for NF-κB Studies
Caption: Workflow for NF-κB inhibition studies.
Table 2: Example Data for NF-κB Inhibition by this compound
| Treatment | p-IκBα Expression (Relative to Control) | p-p65 (nuclear) Expression (Relative to Control) |
| Untreated Control | 1.0 | 1.0 |
| Vehicle (0.1% DMSO) | 1.1 ± 0.2 | 1.2 ± 0.3 |
| This compound (10 µM) | 0.9 ± 0.1 | 1.1 ± 0.2 |
| LPS (1 µg/mL) | 8.5 ± 1.2 | 9.2 ± 1.5 |
| This compound (10 µM) + LPS (1 µg/mL) | 2.1 ± 0.5 | 2.5 ± 0.6 |
| BAY 11-7082 (5 µM) + LPS (1 µg/mL) | 1.5 ± 0.3 | 1.8 ± 0.4 |
Q3: What are the appropriate controls for investigating this compound's effects on the Akt/GSK3β and ERK signaling pathways?
A3: To validate the specific effects of this compound on the Akt/GSK3β and ERK pathways, pharmacological inhibitors are essential as negative controls. Growth factors that activate these pathways serve as excellent positive controls.
Positive Controls:
-
Epidermal Growth Factor (EGF): A potent activator of the ERK signaling pathway.
-
Insulin-like Growth Factor-1 (IGF-1): A strong activator of the PI3K/Akt signaling pathway.
Negative Controls (Pharmacological Inhibitors):
-
For PI3K/Akt Pathway:
-
LY294002: A specific inhibitor of PI3K.
-
Wortmannin: Another potent and specific PI3K inhibitor.
-
-
For ERK Pathway:
-
U0126: A highly selective inhibitor of MEK1 and MEK2, the upstream kinases of ERK.
-
PD98059: A specific inhibitor of MEK1.
-
Signaling Pathway Diagram: this compound's Potential Points of Intervention
Caption: Key nodes in the Akt and ERK pathways for control selection.
Experimental Protocols
Western Blot Analysis of NF-κB Activation
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with this compound or an NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.
-
Stimulate the cells with a positive control (e.g., LPS at 1 µg/mL) for 30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, phospho-p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
In Vitro COX Activity Assay
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a cold buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 1 mM EDTA).
-
Centrifuge to remove debris and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and your sample.
-
To differentiate between COX-1 and COX-2 activity, add a COX-1 specific inhibitor (e.g., SC-560) to one set of wells and a COX-2 specific inhibitor (e.g., Celecoxib) to another. Add the vehicle (DMSO) to the total COX activity wells.
-
Add this compound at various concentrations to the test wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at the appropriate wavelength according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Table 3: Example IC50 Values for this compound on COX Isoforms
| Enzyme | This compound IC50 (µM) |
| COX-1 | > 100 |
| COX-2 | 28.7 |
Caspase-3 Activity Assay (Apoptosis)
-
Cell Treatment:
-
Treat cells with this compound for the desired time period.
-
Include a positive control for apoptosis (e.g., staurosporine or etoposide) and a negative control (untreated cells).
-
-
Cell Lysis:
-
Lyse the cells according to the assay kit manufacturer's protocol.
-
-
Caspase-3 Activity Measurement:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the caspase-3 activity to the protein concentration of the cell lysate.
-
Express the results as fold-change relative to the untreated control.
-
Apoptosis Study Workflow
Caption: Workflow for assessing apoptosis via Caspase-3 activity.
Navigating Unexpected Outcomes in Sulfuretin Bioactivity Assays: A Technical Support Center
For researchers and drug development professionals investigating the therapeutic potential of Sulfuretin, unexpected experimental results can be a significant roadblock. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioactivity assays with this promising flavonoid.
Troubleshooting Guide: Interpreting Unexpected Results
This guide is designed to help you diagnose and resolve common issues in your this compound experiments.
dot
Caption: Troubleshooting workflow for unexpected results in this compound assays.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or forms a precipitate when added to my cell culture media. What should I do?
A1: This is a common issue due to the poor aqueous solubility of this compound.
-
Immediate Action: Centrifuge your media/Sulfuretin mixture to pellet the precipitate before adding it to your cells. However, this will result in an unknown final concentration.
-
Best Practice: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO or ethanol. When diluting into your aqueous assay buffer or cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation. It is crucial to add the this compound stock solution to the media with vigorous vortexing to ensure rapid and uniform dispersion.
-
Recommendation: Always prepare fresh dilutions of this compound from your stock solution immediately before use. Do not store diluted aqueous solutions of this compound.
Q2: I am not observing the expected bioactivity of this compound in my experiments. What are the possible reasons?
A2: Several factors could contribute to a lack of bioactivity:
-
Degradation: Flavonoids like this compound can be sensitive to pH, light, and temperature. Ensure your stock solutions are stored protected from light at -20°C or -80°C. When in solution, be mindful of the pH, as extreme pH values can lead to degradation.
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between different cell lines and assays. It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.
-
Precipitation: As mentioned in Q1, if this compound precipitates out of solution, the effective concentration will be much lower than intended.
Q3: My results with this compound are highly variable and difficult to reproduce. What could be the cause?
A3: Poor reproducibility is often linked to the physicochemical properties of this compound.
-
Aggregation: Due to its low solubility, this compound can form aggregates in aqueous solutions. These aggregates can have different bioactivities than the monomeric form and can lead to inconsistent results. Preparing fresh dilutions and ensuring proper mixing can help minimize aggregation.
-
Stock Solution Inconsistency: Improperly stored or repeatedly freeze-thawed stock solutions can lead to degradation or precipitation, resulting in variable concentrations between experiments. Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Solvent Effects: The final concentration of the organic solvent used to dissolve this compound can impact your assay. Ensure you have a consistent final solvent concentration across all experiments and include a vehicle control (media with the same final solvent concentration but without this compound) to account for any solvent-induced effects.
Q4: I am observing high background signals or other artifacts in my cell-based assays with this compound. How can I troubleshoot this?
A4: Flavonoids can sometimes interfere with common assay readouts.
-
Assay-Specific Interference: In colorimetric assays like the MTT assay, flavonoids have been reported to directly reduce the tetrazolium dye, leading to a false-positive signal for cell viability.[1] It is recommended to use an alternative viability assay, such as the resazurin assay or a crystal violet assay, and to always include a "no-cell" control with this compound to check for direct dye reduction.
-
Hydrogen Peroxide Generation: Some phenolic compounds can generate hydrogen peroxide when added to cell culture media, which can induce oxidative stress and affect cell viability, confounding the interpretation of this compound's bioactivity. Including antioxidants like catalase in your experimental design can help to mitigate this effect.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| PC-3 | Prostate Cancer | >70% growth inhibition | Cell Growth Assay | |
| HCT116 | Colorectal Cancer | ~22.4 | Crystal Violet Assay | [2] |
| HTB-26 | Breast Cancer | 10-50 | Crystal Violet Assay | [2] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | Crystal Violet Assay | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder.
-
Add the corresponding volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in cell culture media. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (media with DMSO) and a positive control for cytotoxicity.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Signaling Pathways and Workflows
dot
Caption: Key signaling pathways modulated by this compound.
dot
Caption: General experimental workflow for this compound bioactivity assays.
References
Validation & Comparative
Validating the inhibitory effect of Sulfuretin on hyaluronidase activity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive analysis of the inhibitory effects of Sulfuretin on hyaluronidase activity, benchmarked against other known natural inhibitors. The data presented herein is intended to support further research and development of novel therapeutics targeting hyaluronidase-mediated pathologies.
Introduction to Hyaluronidase and its Inhibition
Hyaluronidases are a class of enzymes that degrade hyaluronic acid, a major component of the extracellular matrix.[1][2] By breaking down hyaluronic acid, these enzymes increase tissue permeability, facilitate the spread of toxins and microorganisms, and are implicated in various physiological and pathological processes, including inflammation, angiogenesis, and cancer metastasis.[1][2] The inhibition of hyaluronidase activity has thus emerged as a promising therapeutic strategy for a range of diseases. Natural compounds, particularly flavonoids, have been a significant focus of research for identifying potent and safe hyaluronidase inhibitors.[3][4]
This compound: A Promising Flavonoid Inhibitor
This compound, a plant-derived flavonoid, has been identified as an effective inhibitor of the hyaluronidase CEMIP (Cell Migration Inducing and hyaluronan binding Protein).[5][6] CEMIP is implicated in the pathogenesis of several cancers and demyelinating diseases.[5] The ability of this compound to block CEMIP activity highlights its potential as a therapeutic agent in conditions where CEMIP is chronically elevated.[5]
Comparative Analysis of Hyaluronidase Inhibitors
To contextualize the inhibitory potential of this compound, this section compares its activity with other well-characterized natural hyaluronidase inhibitors. While specific IC50 values for this compound against common hyaluronidases (e.g., bovine testicular hyaluronidase) are not yet widely published, its demonstrated efficacy against CEMIP provides a strong basis for its inclusion in this comparative analysis. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various natural compounds against hyaluronidase, offering a quantitative benchmark for their potency.
| Inhibitor | Type | Source Organism/Type of Hyaluronidase | IC50 (µM) | Reference |
| This compound | Flavonoid | CEMIP (in live cells) | Activity Confirmed | [5][6] |
| Luteolin | Flavone | Bovine Testicular Hyaluronidase | 3.9 | [7] |
| Apigenin | Flavone | Bovine Testicular Hyaluronidase | 18.1 | [7] |
| Kaempferol | Flavonol | Bovine Testicular Hyaluronidase | - | [4] |
| Quercetin | Flavonol | Bovine Testicular Hyaluronidase | 7.3 | [7] |
| Myricetin | Flavonol | Bovine Testicular Hyaluronidase | - | [3] |
| Rosmarinic Acid | Phenolic Acid | - | 275 (trimer), 183 (tetramer) | [3] |
| Caffeic Acid Trimer | Phenolic Acid Oligomer | - | 220 | [3] |
| Tannic Acid | Tannin | - | - | [3] |
| Ursolic Acid | Triterpenoid | - | 103.18 ± 1.70 | [8] |
| Oleanolic Acid Methyl Ester | Triterpenoid | - | 84.52 | [9] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocols
A standardized method for assessing hyaluronidase inhibition is crucial for the reliable comparison of different compounds. The turbidimetric assay is a widely accepted and robust method for this purpose.
Turbidimetric Hyaluronidase Inhibition Assay
This method measures the ability of an inhibitor to prevent the enzymatic degradation of hyaluronic acid. The undigested hyaluronic acid is then precipitated, and the resulting turbidity is measured.
Materials:
-
Hyaluronidase (e.g., from bovine testes)
-
Hyaluronic acid
-
Monosodium phosphate buffer (pH 7.0)
-
Sodium acetate buffer (pH 3.75)
-
Bovine serum albumin (BSA)
-
Test inhibitor (e.g., this compound)
-
Positive control (e.g., Heparin)
-
96-well microtiter plates
-
Microplate reader (600 nm)
Procedure:
-
Preparation of Solutions: Prepare solutions of the test inhibitor and positive control in monosodium phosphate buffer. Prepare a solution of hyaluronidase (e.g., 22.55 U/ml) in the same buffer. Prepare a 0.03% solution of hyaluronic acid in monosodium phosphate buffer (pH 5.35). Prepare a 0.1% solution of BSA in sodium acetate buffer.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add 20 µl of the test inhibitor or control solution to 40 µl of the hyaluronidase solution. Incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Add 40 µl of the hyaluronic acid solution to each well to initiate the enzymatic reaction. Incubate the plate at 37°C for 45 minutes.
-
Precipitation: Add 300 µl of the bovine serum albumin solution to each well to stop the reaction and precipitate the undigested hyaluronic acid. Incubate at room temperature for 10 minutes.
-
Measurement: Measure the turbidity (absorbance) of the solution in each well at 600 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance of the reaction with the inhibitor.
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate a key experimental workflow and a relevant signaling pathway.
Caption: Workflow of the turbidimetric hyaluronidase inhibition assay.
Caption: Simplified signaling pathway of CEMIP and the inhibitory action of this compound.
Conclusion
The available evidence strongly suggests that this compound is a noteworthy natural inhibitor of hyaluronidase, with demonstrated activity against the therapeutically relevant CEMIP hyaluronidase. While further quantitative studies are needed to establish its precise IC50 against various hyaluronidase types, its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer agents is significant. The comparative data and standardized protocols provided in this guide aim to facilitate further research into this compound and other natural hyaluronidase inhibitors, ultimately accelerating the discovery of new and effective treatments for a multitude of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity studies of flavonoids as inhibitors of hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct chemical structures inhibit the CEMIP hyaluronidase and promote oligodendrocyte progenitor cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. Investigating the interactions of flavonoids with human OATP2B1: inhibition assay, IC50 determination, and structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hyaluronidase Inhibitory Activity of Pentacylic Triterpenoids from Prismatomeris tetrandra (Roxb.) K. Schum: Isolation, Synthesis and QSAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Cross-validation of different assay methods for Sulfuretin's bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different assay methods to evaluate the diverse biological activities of Sulfuretin, a flavonoid known for its potential therapeutic properties. We present a comparative analysis of its antioxidant, anti-inflammatory, anticancer, and enzyme-inhibitory effects, supported by quantitative data and detailed experimental protocols.
Quantitative Bioactivity Data of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) and other quantitative measures of this compound's activity across various assays, offering a clear comparison of its potency in different biological contexts.
Table 1: Antioxidant Activity of this compound
| Assay Method | Target | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| DPPH Radical Scavenging | DPPH Radical | 8.52[1] | L-ascorbic acid | ~17.04 (inferred)[1] |
| Total Anti-ROS | Reactive Oxygen Species | 0.73[1] | Trolox | ~3.65 (inferred)[1] |
| ABTS Radical Scavenging | ABTS Radical | Not explicitly found | - | - |
| Peroxynitrite (ONOO⁻) Scavenging | ONOO⁻ | Significant activity reported[1] | - | - |
| Hydroxyl Radical (HO•) Scavenging | HO• | Significant activity reported[1] | - | - |
Table 2: Anti-Inflammatory Activity of this compound
| Assay Method | Target | IC50 Value (µM) | Notes |
| COX-2 Inhibition | Cyclooxygenase-2 | 28.7 | In lipopolysaccharide-activated macrophage cells[2] |
| iNOS, COX-2, TNF-α, IL-1β Expression | LPS-induced expression | Dose-dependent reduction | In RAW 264.7 murine macrophage cells[3] |
| NF-κB Signaling Pathway | NF-κB activation | Inhibition | Mediated the in vitro and in vivo protective effects[4][5] |
Table 3: Anticancer Activity of this compound
| Cell Line | Assay Method | IC50 Value (µM) | Notes |
| K562 (myelogenous leukemia) | Not specified | 19.67 (Butin, a related flavonoid) | This compound exhibited highest cytotoxicity against K562 cells[6] |
| HL-60 (leukemia) | Not specified | 28.76 (Butin, a related flavonoid) | - |
| HeLa (cervical cancer) | Not specified | 44.48 (Butin, a related flavonoid) | - |
| PC-3 (prostate cancer) | MTT Assay | >70% growth inhibition (by miR-30C induced by this compound) | [7] |
| Various Cancer Cell Lines | Apoptosis/Cell Cycle Arrest | - | Promoted via miR-30C enhancement[7] |
Table 4: Enzyme Inhibitory Activity of this compound and its Derivatives
| Enzyme Target | Inhibitor | IC50 Value (µM) | Assay Method | Notes |
| ERO1α | T151742 (this compound derivative) | 8.27 ± 2.33 | Recombinant enzyme assay[3] | ~2-fold more potent than EN-460[3] |
| ERO1α | EN-460 (Benchmark inhibitor) | 16.46 ± 3.47 | Recombinant enzyme assay[3] | - |
| Cellular Proliferation (PC-9 cells) | T151742 (this compound derivative) | 16.04 | MTT Assay[4] | - |
| Cellular Proliferation (PC-9 cells) | EN-460 (Benchmark inhibitor) | 19.35 | MTT Assay[4] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another common assay to evaluate antioxidant capacity.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well microplate, add 10 µL of various concentrations of the this compound solution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the concentration-inhibition curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, can be calculated.[8][9][10]
COX-2 (Cyclooxygenase-2) Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme, which is involved in inflammation.
Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The color change is monitored spectrophotometrically.
Protocol:
-
A commercial colorimetric COX inhibitor screening assay kit is typically used.
-
Prepare the reaction mixture containing assay buffer, heme, and the test compound (this compound) at various concentrations.
-
Add the COX-2 enzyme to the mixture and incubate for a short period.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at the specified wavelength (e.g., 590 nm) over time.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.
-
The IC50 value is determined from the dose-response curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., phosphorylated forms of IκBα, p65, ERK, JNK).
Protocol:
-
Culture cells and treat them with this compound for the desired time.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to quantify the changes in protein expression or phosphorylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment.
Principle: The binding of a ligand (e.g., this compound) to its target protein can increase the protein's thermal stability. This stabilization can be detected by heating the cell lysate to a specific temperature and then measuring the amount of soluble (non-denatured) target protein remaining.
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cells at a range of temperatures to create a melt curve.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction using methods like Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11][12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow.
References
- 1. The hydroperoxyl radical scavenging activity of this compound: insights from theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Natural Product this compound Derivatives as Inhibitors for the Endoplasmic Reticulum Redox Protein ERO1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. Exploring the anticancer potential of extracts and compounds from the heartwood of Cotinus coggygria Scop. wild growing in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced miR-30C selectively downregulates cyclin D1 and D2 and triggers cell death in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preclinical Power of Sulfuretin: A Comparative Guide to its In Vivo Efficacy
For researchers and drug development professionals, this guide provides a comprehensive comparison of Sulfuretin's in vivo efficacy across various preclinical models, supported by experimental data and detailed protocols. Discover its potential in metabolic diseases, bone regeneration, and inflammatory disorders.
This compound, a natural flavonoid, has demonstrated significant therapeutic potential in a range of preclinical studies. This guide synthesizes the available in vivo data to offer an objective comparison of its performance against controls and alternative compounds, providing a valuable resource for evaluating its drug development prospects.
Data Presentation: A Quantitative Overview
The following tables summarize the key quantitative outcomes from in vivo studies investigating the efficacy of this compound in different disease models.
Table 1: Efficacy of this compound in High-Fat Diet-Induced Obesity in Mice
| Parameter | Control (High-Fat Diet) | This compound (5-10 mg/kg/day) | Resveratrol (20 µM) | Reference |
| Body Weight Gain | Significant increase | Significant prevention of weight gain | Comparable suppression of adipogenesis in vitro | [1][2] |
| Liver Weight | Increased | Lower liver weight | Not specified in vivo | [3] |
| Adipose Tissue Weight | Increased | Lower epididymal white adipose tissue weight | Not specified in vivo | [3] |
| Fasting Serum Glucose | Elevated | Lowered levels | Not specified in vivo | [3] |
| Serum Triglycerides | Elevated | Lowered levels | Not specified in vivo | [3] |
| Total Cholesterol | Elevated | Lowered levels | Not specified in vivo | [3] |
| Insulin Sensitivity | Impaired | Improved glucose metabolism (GTT & ITT) | Not specified in vivo | [1] |
| Adipocyte Size | Enlarged | Reduced size | Not specified in vivo | [3] |
| Gene Expression (Adipose Tissue) | Pro-adipogenic | ↓ Pparγ, Fabp4, C/ebpα, Cd36; ↑ Atf3 | Suppressed Pparγ, Fabp4, C/ebpα, Lpl in vitro | [1][3] |
GTT: Glucose Tolerance Test; ITT: Insulin Tolerance Test. Data presented as observed effects compared to the high-fat diet control group.
Table 2: Efficacy of this compound in a Mouse Calvarial Defect Model for Bone Regeneration
| Parameter | Sham Control | This compound | rhBMP-2 (Positive Control) | Reference |
| New Bone Volume Fraction (µCT) | Scant bone regeneration | Significantly increased | Similar increase to this compound | [4][5] |
| Histological Analysis | Fibrous tissue in defect | New bone formation, mature lamellar bone | Similar new bone formation | [4] |
µCT: Micro-computed tomography. Data reflects outcomes at 6 weeks post-surgery.
Table 3: Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)
| Parameter | CIA Control | This compound (Early Intervention) | This compound (Established Arthritis) | Reference |
| Cumulative Disease Incidence | High | Lowered | Not specified | [5][6] |
| Hind Paw Thickness | Increased | Reduced | Significantly reduced | [5] |
| Radiologic & Histopathologic Findings | Joint destruction, synovial inflammation | Prevention of joint destruction | Reduced synovial inflammation and joint destruction | [5][6] |
| Inflammatory Cytokine Levels | Elevated | Lowered | Not specified | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.
High-Fat Diet-Induced Obesity Model
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (HFD), often with 60% of calories derived from fat, for a period of 10-12 weeks to induce obesity and metabolic dysfunction. A control group is fed a normal diet.
-
Drug Administration: this compound is dissolved in a vehicle such as DMSO and administered daily via intraperitoneal injection at doses ranging from 5 to 10 mg/kg of body weight.[3]
-
Outcome Assessment:
-
Body Weight and Composition: Body weight is monitored weekly. At the end of the study, organ weights (liver, adipose tissue) are measured.
-
Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess insulin sensitivity.[1]
-
Serum Analysis: Blood samples are collected to measure levels of glucose, triglycerides, and total cholesterol.[3]
-
Histology: Adipose and liver tissues are stained with Hematoxylin and Eosin (H&E) to assess adipocyte size and lipid accumulation.
-
Gene Expression Analysis: RNA is extracted from tissues to quantify the expression of key metabolic genes (e.g., Pparγ, Atf3) using real-time PCR.[1]
-
Mouse Calvarial Defect Model
-
Animal Model: Male ICR mice (8 weeks old) are commonly used.
-
Surgical Procedure: A critical-sized (e.g., 5 mm diameter) circular defect is created in the central part of the calvaria using a trephine bur.
-
Treatment Application: A gelatin sponge soaked with this compound (concentration to be optimized) is implanted into the defect site. A sham control group receives a sponge with the vehicle. Recombinant human bone morphogenetic protein-2 (rhBMP-2) can be used as a positive control.[4]
-
Outcome Assessment:
-
Micro-computed Tomography (µCT): At designated time points (e.g., 6 weeks), the calvaria are harvested and scanned to quantify new bone formation, including bone volume and bone mineral density.[4][5]
-
Histological Analysis: Decalcified calvarial sections are stained with H&E to visualize the quality and extent of bone regeneration within the defect.[4]
-
Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: DBA/1J mice are a commonly used strain susceptible to CIA.
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.
-
Drug Administration:
-
Preventive Protocol: this compound is administered daily starting from the first immunization.
-
Therapeutic Protocol: Treatment with this compound begins after the onset of clinical signs of arthritis.
-
-
Outcome Assessment:
-
Clinical Scoring: The severity of arthritis is monitored by scoring each paw for erythema and swelling. Hind paw thickness is measured using calipers.[5]
-
Histopathology: At the end of the study, joints are collected, and H&E stained sections are evaluated for synovial inflammation, pannus formation, and cartilage/bone erosion.[5]
-
Radiographic Analysis: X-rays of the hind paws can be taken to assess joint damage.[5]
-
Cytokine Measurement: Serum or tissue levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified by ELISA or other immunoassays.[5]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.
Caption: this compound's anti-obesity signaling pathway.
Caption: this compound's osteogenic signaling network.
Caption: this compound's anti-arthritic mechanism via NF-κB.
References
- 1. This compound Prevents Obesity and Metabolic Diseases in Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. This compound promotes osteoblastic differentiation in primary cultured osteoblasts and in vivo bone healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a major flavonoid isolated from Rhus verniciflua, ameliorates experimental arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis of Sulfuretin and Quercetin's Antioxidant Activity
Published: November 9, 2025
This compound and quercetin, two prominent flavonoids, have garnered significant attention in the scientific community for their potent antioxidant properties. This guide provides a detailed comparative analysis of their antioxidant activities, supported by experimental data and methodologies, to assist researchers and professionals in drug development and related fields.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with a lower IC50 value indicating greater antioxidant potency. While direct comparative studies performing assays on this compound and quercetin under identical conditions are limited, the available data from various studies provide valuable insights.
| Antioxidant Assay | This compound IC50 (µM) | Quercetin IC50 (µM) | Reference Compound | Notes |
| DPPH Radical Scavenging | 8.52[1] | 4.60 ± 0.3[2] | L-ascorbic acid | This compound's DPPH inhibition was approximately two times higher than that of L-ascorbic acid.[1] |
| ABTS Radical Scavenging | Not Available | 48.0 ± 4.4[2] | Trolox | |
| Total Anti-ROS Activity | 0.73[1] | Not Available | Trolox | This compound's total ROS inhibition is about five times stronger than Trolox.[1] |
| Monophenolase and Diphenolase Inhibition | 13.64[3] | Not Available |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanisms of Antioxidant Action
Both this compound and quercetin exert their antioxidant effects through direct radical scavenging and modulation of intracellular signaling pathways.
Direct Radical Scavenging: The chemical structure of flavonoids, particularly the presence and arrangement of hydroxyl groups, allows them to donate a hydrogen atom to free radicals, thereby neutralizing them. Theoretical studies on this compound have shown that it has a low O-H bond dissociation enthalpy, indicating its high potential for free radical scavenging.[1]
Modulation of the Nrf2 Signaling Pathway: A key mechanism for the antioxidant effects of both compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5][6]
Upon exposure to oxidative stress or in the presence of activators like this compound and quercetin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[5][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[7] This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and others, which bolster the cell's antioxidant defenses.[4][7]
Studies have shown that this compound stimulates the activation of Nrf2 and the subsequent expression of HO-1.[4] Similarly, quercetin has been demonstrated to induce the nuclear translocation of Nrf2 and increase the expression of ARE-dependent genes.[7] Molecular docking studies suggest that quercetin may interact with the Nrf2-binding site in Keap1.[7]
Experimental Protocols
The following are generalized protocols for common antioxidant assays. Specific details may vary between laboratories.
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Methodology:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds (this compound or Quercetin) and a standard antioxidant (e.g., ascorbic acid).
-
Add the test compound or standard to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Methodology:
-
Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add various concentrations of the test compounds or a standard (e.g., Trolox) to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution in HCl, and FeCl₃ solution.
-
Add the test compound or a standard (e.g., FeSO₄) to the FRAP reagent.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored solution at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve prepared with known concentrations of Fe²⁺.
Conclusion
References
- 1. The hydroperoxyl radical scavenging activity of this compound: insights from theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Involvement of the Nrf2/HO-1 signaling pathway in this compound-induced protection against amyloid beta25-35 neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 6. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The involvement of p62-Keap1-Nrf2 antioxidative signaling pathway and JNK in the protection of natural flavonoid quercetin against hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Sulfuretin and Butein
A detailed guide for researchers and drug development professionals on the anti-inflammatory effects of two promising flavonoids, sulfuretin and butein. This document provides a comparative overview of their mechanisms of action, supported by available experimental data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Introduction
This compound and butein are natural flavonoids that have garnered significant attention for their potential therapeutic properties, particularly their anti-inflammatory effects. This compound is an aurone, a subclass of flavonoids, while butein is a chalcone. Both compounds have been shown to modulate key inflammatory pathways, making them attractive candidates for the development of novel anti-inflammatory agents. This guide provides a comprehensive comparison of their anti-inflammatory activities, drawing upon published experimental evidence to inform researchers and drug development professionals.
Comparative Anti-inflammatory Effects
Both this compound and butein exert their anti-inflammatory effects by modulating critical signaling pathways and inhibiting the production of pro-inflammatory mediators. While direct comparative studies with quantitative IC50 values for all inflammatory markers are limited, the available data provides valuable insights into their mechanisms and potential potency.
Inhibition of Pro-inflammatory Mediators
| Inflammatory Mediator | This compound | Butein |
| Nitric Oxide (NO) | Dose-dependently reduces NO production in LPS-induced RAW 264.7 macrophages.[1] | Inhibits NO production in LPS-induced RAW 264.7 macrophages.[2] |
| Prostaglandin E2 (PGE2) | Dose-dependently reduces PGE2 production in LPS-induced RAW 264.7 macrophages.[1] | No specific data on PGE2 inhibition in macrophages found. |
| Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependently reduces TNF-α production in LPS-induced RAW 264.7 macrophages.[1] | Inhibits TNF-α-induced signaling and has immunomodulatory activity.[3] |
| Interleukin-6 (IL-6) | No specific data on IL-6 inhibition found. | Inhibits IL-6 signaling.[3] |
| Interleukin-1 beta (IL-1β) | Dose-dependently reduces IL-1β production in LPS-induced RAW 264.7 macrophages.[1] | No specific data on IL-1β inhibition found. |
| Cyclooxygenase-2 (COX-2) | Significantly suppresses LPS-induced COX-2 expression.[1] | Inhibits COX-2 expression.[2] |
| Inducible Nitric Oxide Synthase (iNOS) | Significantly suppresses LPS-induced iNOS expression.[1] | Inhibits iNOS gene expression.[2] |
Signaling Pathways
This compound and butein modulate several key signaling pathways involved in the inflammatory response. Their primary mechanism of action involves the inhibition of the NF-κB pathway, a central regulator of inflammation. Additionally, both compounds have been shown to activate the Nrf2/HO-1 pathway, which is involved in the antioxidant and anti-inflammatory cellular defense mechanisms.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of the expression of numerous pro-inflammatory genes. Both this compound and butein have been demonstrated to inhibit this pathway, thereby reducing the production of inflammatory mediators.
References
- 1. This compound isolated from heartwood of Rhus verniciflua inhibits LPS-induced inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines expression via the down-regulation of NF-kappaB in RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of lipopolysaccharide-induced expression of inducible nitric oxide synthase by butein in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butein Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Flavonoids: Unveiling the Neuroprotective Properties of Sulfuretin and Fisetin
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat neurodegenerative diseases, two plant-derived flavonoids, sulfuretin and fisetin, have emerged as promising candidates. This comprehensive guide provides a head-to-head comparison of their neuroprotective properties, drawing upon available experimental data to offer researchers, scientists, and drug development professionals a clear and objective overview of their potential. While direct comparative studies are limited, this guide synthesizes data from individual research using similar experimental models to draw meaningful parallels.
At a Glance: this compound vs. Fisetin in Neuroprotection
| Feature | This compound | Fisetin |
| Primary Neuroprotective Mechanisms | Antioxidant, Anti-inflammatory, Anti-apoptotic | Antioxidant, Anti-inflammatory, Anti-apoptotic, Senolytic |
| Key Signaling Pathways Modulated | PI3K/Akt/GSK3β, ERK, MAPK, NF-κB | PI3K/Akt, Nrf2/ARE, NF-κB, MAPK, SIRT1 |
| Effect on Amyloid-Beta (Aβ) | Protects against Aβ-induced neurotoxicity | Inhibits Aβ aggregation and reduces Aβ-induced neurotoxicity[1][2] |
| Effect on Tau Protein | Data not available | Inhibits tau aggregation[3] |
| Antioxidant Activity | Potent antioxidant, reduces reactive oxygen species (ROS) | Direct antioxidant activity and increases intracellular glutathione (GSH)[4][5][6] |
| Anti-inflammatory Action | Inhibits LPS-induced inflammatory responses | Suppresses pro-inflammatory cytokines (TNF-α, IL-1β), NO, and PGE2 in microglia[7][8] |
| Cell Models Studied for Neuroprotection | SH-SY5Y human neuroblastoma cells | SH-SY5Y cells, PC12 cells, primary neurons, microglial cells[9][10] |
Diving Deeper: A Quantitative Look
Direct quantitative comparisons from a single head-to-head study are not yet available in the scientific literature. However, by examining data from studies utilizing similar cell lines and assays, we can create a preliminary comparative overview.
Table 1: Comparative Efficacy in In Vitro Neuroprotection Models
| Parameter | This compound | Fisetin | Reference Cell Model |
| Protection against Oxidative Stress-Induced Cell Death | Significant inhibition of 6-OHDA-induced cell death | Significant and dose-dependent alleviation of rotenone-induced cytotoxicity[9] | SH-SY5Y Neuroblastoma Cells[11] |
| Inhibition of Pro-inflammatory Markers in Immune Cells | Reduces LPS-induced inflammatory responses in murine macrophages | Markedly suppresses LPS-induced TNF-α, NO, and PGE2 production in BV-2 microglia[8] | Macrophage/Microglial Cell Lines |
| Cytotoxicity (as a measure of safety/tolerability) | Data not available | IC50 in RAW264.7 cells: 42.19 µM[12] | RAW264.7 Macrophage Cells |
Unraveling the Mechanisms: Signaling Pathways
Both this compound and fisetin exert their neuroprotective effects by modulating a complex network of intracellular signaling pathways. These pathways are critical for cell survival, antioxidant defense, and the inflammatory response.
This compound's Neuroprotective Signaling Cascade
This compound has been shown to protect neuronal cells by interfering with toxin-induced signaling that leads to apoptosis. It achieves this primarily through the modulation of pro-survival and stress-related kinase pathways.
Caption: this compound's modulation of key signaling pathways.
Fisetin's Multi-Pronged Neuroprotective Strategy
Fisetin's neuroprotective actions are characterized by its ability to engage multiple, interconnected signaling pathways. A key feature is its activation of the Nrf2 antioxidant response element pathway, a master regulator of cellular antioxidant defenses.
Caption: Fisetin's multifaceted signaling pathway interactions.
Experimental Protocols: A Closer Look
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. Below are summarized protocols for key experiments used to assess the neuroprotective properties of this compound and fisetin.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neurotoxicity studies. They are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound and fisetin are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration in the culture medium is usually kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment Paradigm: In neuroprotection assays, cells are often pre-treated with various concentrations of this compound or fisetin for a specific duration (e.g., 2 hours) before being exposed to a neurotoxin (e.g., 6-hydroxydopamine for this compound studies, rotenone for fisetin studies) for a further incubation period (e.g., 24 hours).
Assessment of Neuroprotection
-
Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to the cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. Increased absorbance correlates with higher cell viability.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA). DCF-DA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, measured using a fluorescence microplate reader or flow cytometry, is proportional to the intracellular ROS levels.
-
Western Blot Analysis for Signaling Proteins: This technique is used to detect and quantify specific proteins involved in signaling pathways. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of Akt, ERK, p38) and subsequently with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the relative protein expression levels.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: A generalized workflow for in vitro neuroprotection studies.
Conclusion and Future Directions
Both this compound and fisetin demonstrate significant neuroprotective potential through their antioxidant, anti-inflammatory, and modulatory effects on key cellular signaling pathways. Fisetin appears to have a broader range of documented mechanisms, including effects on protein aggregation and cellular senescence. However, the lack of direct head-to-head comparative studies makes it difficult to definitively declare one as superior to the other.
Future research should focus on conducting direct comparative studies of this compound and fisetin in standardized in vitro and in vivo models of neurodegenerative diseases. Such studies should include comprehensive dose-response analyses to determine their relative potency and therapeutic indices. Furthermore, exploring the synergistic effects of these two flavonoids could open up new avenues for the development of more effective neuroprotective strategies. For drug development professionals, the distinct yet overlapping mechanisms of these two compounds suggest they may be suited for different therapeutic applications or could be used in combination to target multiple facets of neurodegeneration.
References
- 1. Neuroprotective Effect of Fisetin Against Amyloid-Beta-Induced Cognitive/Synaptic Dysfunction, Neuroinflammation, and Neurodegeneration in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of fisetin in an Aβ1-42-induced rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fisetin inhibits tau aggregation by interacting with the protein and preventing the formation of β-strands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress [frontiersin.org]
- 5. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Regulatory effects of fisetin on microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppressive effects of flavonoid fisetin on lipopolysaccharide-induced microglial activation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fisetin protects against rotenone-induced neurotoxicity through signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits 6-hydroxydopamine-induced neuronal cell death via reactive oxygen species-dependent mechanisms in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of Sulfuretin and Established Chemotherapeutic Agents
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical data provides a comparative analysis of the anticancer activity of sulfuretin, a naturally occurring flavonoid, against established chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel. This guide synthesizes findings on their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation, offering a valuable resource for researchers, scientists, and professionals in drug development.
Executive Summary
This compound has emerged as a compound of interest in oncology research due to its potential anticancer properties. Studies suggest its mechanism of action involves the inhibition of the hyaluronidase CEMIP and the induction of apoptosis and cell cycle arrest through the upregulation of miR-30C, which in turn downregulates cyclins D1 and D2. This guide provides a direct comparison of its in vitro cytotoxicity with that of doxorubicin, cisplatin, and paclitaxel across various cancer cell lines. While the body of research on this compound is still developing, this comparative analysis offers a foundational understanding of its potential as a future therapeutic agent.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and established chemotherapeutic agents in various cancer cell lines. It is important to note that direct comparative studies are limited, and variations in experimental conditions (e.g., incubation time) can influence IC50 values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | K562 | Chronic Myelogenous Leukemia | 56.23 | 48 | [1] |
| HeLa | Cervical Cancer | 110.31 | 48 | [1] | |
| DU 145 | Prostate Cancer | >400 | 48 | [1] | |
| Doxorubicin | K562 | Chronic Myelogenous Leukemia | 0.031 | 72 | [2] |
| HeLa | Cervical Cancer | 2.664 | 72 | [2] | |
| DU 145 | Prostate Cancer | Not explicitly stated, but resistance was studied | Not specified | ||
| Cisplatin | K562 | Chronic Myelogenous Leukemia | Not readily available | - | |
| HeLa | Cervical Cancer | 28.77 (µg/mL) | 24 | [3] | |
| DU 145 | Prostate Cancer | >200 | 48 | [4] | |
| Paclitaxel | K562 | Chronic Myelogenous Leukemia | Not readily available | - | |
| HeLa | Cervical Cancer | 0.0025 - 0.0075 | 24 | [5] | |
| DU 145 | Prostate Cancer | >0.1 | Not specified | [6] |
Mechanisms of Action: A Comparative Overview
This compound: This flavonoid exhibits a multi-faceted approach to inhibiting cancer cell growth. One key mechanism is the inhibition of the enzyme hyaluronidase, specifically the cell migration-inducing and hyaluronan-binding protein (CEMIP).[7] CEMIP is implicated in the progression of several cancers. Additionally, this compound has been shown to induce apoptosis and cell cycle arrest by upregulating the expression of microRNA-30C (miR-30C). This microRNA, in turn, selectively downregulates the expression of cyclin D1 and D2, crucial proteins for cell cycle progression.
Doxorubicin: A well-established anthracycline antibiotic, doxorubicin primarily acts by intercalating into DNA, thereby inhibiting the progression of topoisomerase II. This action prevents the resealing of the DNA double helix after replication, leading to DNA strand breaks and subsequent apoptosis.
Cisplatin: This platinum-based drug forms covalent bonds with the purine bases in DNA, leading to the formation of DNA adducts and cross-links. These structural alterations disrupt DNA replication and repair mechanisms, ultimately triggering apoptosis.
Paclitaxel: A member of the taxane family, paclitaxel's anticancer activity stems from its ability to stabilize microtubules. By preventing the disassembly of microtubules, it disrupts the normal dynamic reorganization of the microtubule network required for mitosis, leading to cell cycle arrest and apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's dual anticancer mechanisms.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Breast Cancer Subtype-Specific miRNAs: Networks, Impacts, and the Potential for Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta-Tocotrienol Suppresses Radiation-Induced MicroRNA-30 and Protects Mice and Human CD34+ Cells from Radiation Injury | PLOS One [journals.plos.org]
- 5. New Evidence for Cotinus coggygria Scop. Extracts Application in Gastrointestinal Ailments | MDPI [mdpi.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. researchgate.net [researchgate.net]
Independent replication of published findings on Sulfuretin's bioactivity
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity
Multiple studies have investigated the anticancer effects of Sulfuretin across various cancer cell lines. The primary mechanism often reported is the induction of apoptosis and cell cycle arrest, frequently linked to the inhibition of the NF-κB signaling pathway.
Comparative Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reported by |
| HeLa | Cervical Cancer | 8.66 | Gospodinova et al. (2025)[1] |
| K562 | Myelogenous Leukemia | 13.91 | Gospodinova et al. (2025)[1] |
| MDA-MB-231 | Breast Cancer | 22.36 | Gospodinova et al. (2025)[1] |
| DU 145 | Prostate Cancer | >100 (low sensitivity) | Gospodinova et al. (2025)[1] |
| PC-3 | Prostate Cancer | ~200 (lower sensitivity) | Gospodinova et al. (2025)[1] |
Note: The study by Gospodinova et al. (2025) highlights the selective cytotoxicity of this compound, with leukemia and cervical cancer cells showing higher sensitivity compared to prostate cancer cell lines.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HeLa, K562, MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-100 µM) and incubated for 24-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity
This compound's anti-inflammatory properties are well-documented, with multiple studies pointing to its ability to suppress key inflammatory mediators. The inhibition of cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway are consistently reported as central to its anti-inflammatory mechanism.
Comparative COX-2 Inhibition
| Study | System | IC50 Value (µM) |
| Cho et al. (2003) | Lipopolysaccharide-activated macrophage cells | 28.7[2] |
Experimental Protocols
COX-2 Inhibition Assay
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Induction of Inflammation: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce COX-2 expression.
-
Prostaglandin E2 (PGE2) Measurement: The concentration of PGE2 in the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) kit as an indicator of COX-2 activity.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits 50% of the LPS-induced PGE2 production.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its flavonoid structure, which enables it to scavenge free radicals and reduce oxidative stress.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.
-
Treatment: Various concentrations of this compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams are provided.
References
Unraveling the Bioactivity of Sulfuretin and its Analogs: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of sulfuretin and its derivatives. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of how structural modifications influence the biological effects of this promising class of natural compounds.
This compound, a naturally occurring aurone found in the heartwood of Rhus verniciflua, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. The unique chemical scaffold of this compound presents a valuable template for the development of novel therapeutic agents. This guide synthesizes experimental data to elucidate the SAR of this compound and its analogs, offering insights into the chemical features crucial for their bioactivity.
Comparative Analysis of Biological Activities
The biological efficacy of this compound and its analogs is intricately linked to their chemical structures. Modifications to the A and B rings of the aurone scaffold, as well as the exocyclic double bond, have been shown to significantly impact their activity. Below, we present a summary of the quantitative data from various studies, highlighting the SAR across different biological targets.
Anticancer Activity
The antiproliferative effects of this compound and its analogs have been evaluated against various cancer cell lines. The data suggests that substitutions on the B-ring play a critical role in modulating cytotoxic activity.
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| This compound | HeLa | >100 | 3',4',6-trihydroxy | [1] |
| K562 | 31.04 | 3',4',6-trihydroxy | [1] | |
| MDA-MB-231 | 178.59 | 3',4',6-trihydroxy | [1] | |
| Analog 1t | HCT116 | Potent (exact IC50 not specified) | Congener with undisclosed modifications | [2] |
| Butein (Chalcone analog) | HeLa | 8.66 | Chalcone scaffold | [1] |
| K562 | 13.91 | Chalcone scaffold | [1] | |
| MDA-MB-231 | 22.36 | Chalcone scaffold | [1] |
Inhibition of Endoplasmic Reticulum Oxidoreductase 1α (ERO1α)
ERO1α is a key enzyme in disulfide bond formation and is implicated in cancer progression. Certain this compound derivatives have emerged as potent inhibitors of ERO1α.[3][4]
| Compound | Target | IC50 (µM) | Key Structural Features | Reference |
| This compound | ERO1α | > 50 | 3',4',6-trihydroxy | [3] |
| T151742 | ERO1α | 8.27 ± 2.33 | 4-dimethylamino moiety on B-ring | [3][4] |
| T151750 | ERO1α | 11.34 ± 2.49 | Undisclosed modification | [3][4] |
| T151688 | ERO1α | 18.91 ± 5.47 | Undisclosed modification | [3][4] |
| EN-460 (benchmark) | ERO1α | 16.46 ± 3.47 | Non-aurone scaffold | [3][4] |
Antileishmanial Activity
This compound and its analogs have demonstrated promising activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The SAR studies indicate that both the C6-hydroxy group on the A-ring and substitutions on the B-ring are important for activity.[5]
| Compound | Target | % Inhibition (at 50 µM) | Key Structural Features | Reference |
| This compound | L. donovani promastigotes | ~94% | 3',4'-dihydroxy (B-ring), C6-hydroxy (A-ring) | [5] |
| Analog 1i | L. donovani promastigotes | High | Methoxy groups on B-ring, C6-hydroxy (A-ring) | [5] |
| Analog 1q | L. donovani promastigotes | High | 3',4'-dihydroxy (B-ring), C6-methoxy (A-ring) | [5] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are mediated through the modulation of various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows discussed in the literature.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound promotes neuronal survival via Akt/GSK3β and ERK pathways.
Caption: A generalized workflow for determining cell viability using the MTT assay.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[3][6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.
-
Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Amplex® Red Assay for ERO1α Inhibition
This fluorometric assay is used to measure the hydrogen peroxide (H₂O₂) produced by ERO1α activity.[3][4][7]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4). Prepare stock solutions of Amplex® Red reagent (10 mM in DMSO), horseradish peroxidase (HRP) (10 U/mL), and the ERO1α enzyme.
-
Reaction Mixture: In a 96-well black plate, prepare a reaction mixture containing the reaction buffer, HRP (final concentration ~0.1 U/mL), and Amplex® Red reagent (final concentration ~50 µM).
-
Inhibitor Addition: Add various concentrations of this compound analogs to the wells.
-
Initiation of Reaction: Initiate the reaction by adding the ERO1α enzyme and its substrate (e.g., reduced PDI).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for a set period (e.g., 30-60 minutes).
-
Data Analysis: The rate of H₂O₂ production is proportional to the rate of increase in fluorescence. Calculate the percent inhibition for each analog concentration relative to the vehicle control.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.[5][8]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of various concentrations of this compound or its analogs.
-
Cell Lysis: After the desired incubation time (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of NF-κB activity is calculated as the percentage reduction in luciferase activity compared to the stimulated control.
Western Blotting for Phosphorylated Proteins (Akt, GSK3β)
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.[9][10]
-
Cell Lysis and Protein Quantification: Treat cells with this compound or its analogs for the desired time, then lyse the cells in a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated protein (e.g., anti-phospho-Akt Ser473, anti-phospho-GSK3β Ser9) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein levels.
By providing a consolidated resource of quantitative data, detailed methodologies, and visual representations of molecular pathways, this guide serves as a valuable tool for researchers aiming to build upon the existing knowledge of this compound and its analogs in the pursuit of novel therapeutic discoveries.
References
- 1. Exploring the anticancer potential of extracts and compounds from the heartwood of Cotinus coggygria Scop. wild growing in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Identification of Natural Product this compound Derivatives as Inhibitors for the Endoplasmic Reticulum Redox Protein ERO1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
Assessing the Safety and Toxicity Profile of Sulfuretin in Comparison to Other Flavonoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety and toxicity profiles of sulfuretin and other prominent flavonoids: quercetin, luteolin, and kaempferol. The information is presented to aid in the evaluation of these compounds for potential therapeutic applications.
Executive Summary
Flavonoids are a class of naturally occurring compounds widely investigated for their diverse biological activities. While their therapeutic potential is significant, a thorough understanding of their safety and toxicity is paramount for drug development. This guide synthesizes available preclinical data on the acute and chronic toxicity, genotoxicity, and cytotoxicity of this compound, quercetin, luteolin, and kaempferol. The data is presented in comparative tables, and detailed experimental protocols for key toxicological assays are provided. Furthermore, signaling pathways associated with the toxicological effects of these flavonoids are illustrated to provide a mechanistic context.
Comparative Toxicity Profile
The following tables summarize the key quantitative data on the toxicity of this compound and the selected comparator flavonoids.
Table 1: Acute Oral Toxicity Data
| Flavonoid | Test Species | LD50 (Median Lethal Dose) | GHS Category (Oral) | Reference(s) |
| This compound | Not available | Not available | Not Classified | |
| Quercetin | Rat | 159 mg/kg | Category 4 | [1] |
| Luteolin | Rat | > 5000 mg/kg | Not Classified | [1] |
| Kaempferol | Rat | > 2000 mg/kg | Category 5 | [2] |
GHS (Globally Harmonized System of Classification and Labelling of Chemicals) Categories for Acute Oral Toxicity: Category 1: ≤ 5 mg/kg; Category 2: > 5 to ≤ 50 mg/kg; Category 3: > 50 to ≤ 300 mg/kg; Category 4: > 300 to ≤ 2000 mg/kg; Category 5: > 2000 to ≤ 5000 mg/kg.
Table 2: Genotoxicity and Carcinogenicity Data
| Flavonoid | Genotoxicity (Ames Test) | In Vivo Genotoxicity | Carcinogenicity | Reference(s) |
| This compound | Not available | Not available | Not available | |
| Quercetin | Mutagenic in some strains with metabolic activation | Conflicting evidence | Carcinogenic in male rat kidney at high doses | [3] |
| Luteolin | Mutagenic in some strains with metabolic activation | Can induce DNA damage | Anti-carcinogenic effects observed in some studies | [3][4] |
| Kaempferol | Mutagenic in some strains with metabolic activation | Not genotoxic in vivo in a 13-week rat study | Can be metabolized to genotoxic quercetin | [2][5] |
Table 3: In Vitro Cytotoxicity Data
| Flavonoid | Cell Line | IC50 (Concentration inhibiting 50% of cell growth) | Reference(s) |
| This compound | Human Dental Pulp Cells | > 40 µM (slight cytotoxicity observed) | |
| Quercetin | Various cancer cell lines | Varies widely (e.g., ~50 µM in HeLa cells) | |
| Luteolin | Various cancer cell lines | Varies (e.g., 3-50 µM) | [6][7] |
| Kaempferol | HeLa cells | ~50 µM | [8] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety data.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a small number of animals to classify a substance based on its acute oral toxicity.
-
Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g body weight for aqueous solutions.
-
Stepwise Procedure:
-
Step 1: Three fasted female rats are dosed at a predetermined level (e.g., 2000 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Subsequent Steps: If mortality occurs, the dose for the next step is decreased. If no mortality occurs, a higher dose may be tested to refine the classification.
-
-
Data Analysis: The classification is determined by the dose at which mortality is observed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoid for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for the detection of DNA damage in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, etc.).
Signaling Pathways in Flavonoid Toxicity
The following diagrams, generated using the DOT language, illustrate key signaling pathways that can be modulated by flavonoids, potentially leading to toxicological effects such as apoptosis and cellular stress responses.
Caption: General overview of flavonoid-induced toxicity pathways.
References
- 1. longdom.org [longdom.org]
- 2. Genotoxicity and subchronic toxicity of a kaempferol aglycone-rich product produced from horseradish leaves [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. The genotoxicity potential of luteolin is enhanced by CYP1A1 and CYP1A2 in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Luteolin Ameliorates Experimental Pulmonary Arterial Hypertension via Suppressing Hippo-YAP/PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Handling and Disposal of Sulfuretin: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Sulfuretin. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Hazard Identification and Classification
This compound possesses specific hazards that must be understood before handling. While some suppliers do not classify the substance as hazardous under the Globally Harmonized System (GHS), a conservative approach is recommended based on available safety data sheets (SDS).
One supplier has classified this compound with the following hazards[1]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Due to the potential for acute oral toxicity and significant environmental hazards, adherence to the safety protocols outlined below is crucial.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The following equipment should be worn at all times when handling this compound powder or solutions.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Nitrile Gloves | Unlined nitrile gloves are recommended. Avoid materials like leather or cloth that can absorb chemicals. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal[2]. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes and airborne particles, safety glasses with front, brow, and temple protection are mandatory[3]. For tasks with a higher splash risk, chemical safety goggles that form a seal around the face should be used[2][3]. |
| Body Protection | Laboratory Coat or Chemical-Resistant Coveralls | A standard laboratory coat is required to protect skin and personal clothing. For larger quantities or tasks with a significant risk of contamination, chemical-resistant coveralls should be considered[2][4]. |
| Respiratory Protection | Not generally required | For routine handling in a well-ventilated area, respiratory protection is not typically necessary. However, if handling large quantities of powder outside of a fume hood or if dust/aerosol formation is unavoidable, a NIOSH-approved respirator may be required[3]. Always work in an area with appropriate exhaust ventilation[1]. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols minimizes the risk of exposure and maintains the integrity of the compound.
Experimental Protocol: Weighing and Reconstituting Solid this compound
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or on a bench with local exhaust ventilation. Assemble all necessary PPE and equipment (e.g., analytical balance, spatulas, weigh boats, solvent, vials).
-
Weighing: Tare the analytical balance with a clean weigh boat. Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid creating dust. If any powder is spilled, clean it immediately following the spill procedures below.
-
Reconstitution: Add the appropriate solvent to the vial containing the weighed this compound. This compound is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate[5][6]. Cap the vial securely and mix by vortexing or gentle agitation until fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Clean all equipment used during the process. Dispose of any contaminated disposable items (e.g., weigh boats, pipette tips) in the designated hazardous waste container.
-
Handwashing: After removing gloves, wash hands thoroughly with soap and water.
Storage Plan
Proper storage is essential for both safety and compound stability.
| Form | Storage Temperature | Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, dry, and well-ventilated area. Avoid direct sunlight[1][7]. |
| In Solvent | -80°C | Store in a tightly sealed container to prevent solvent evaporation and contamination[1]. |
Emergency and Spill Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice[1]. Rinse mouth with water. Do not induce vomiting unless instructed to do so by medical personnel[1].
-
Skin Contact: Immediately rinse the affected skin area with large amounts of water[1]. Remove any contaminated clothing and seek medical attention if irritation develops[1].
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open[1]. Seek prompt medical attention[1].
-
Inhalation: Move the individual to fresh air immediately[1]. If breathing is difficult, provide oxygen and seek medical attention.
Spill Cleanup Protocol
-
Evacuate: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a powder spill, gently cover with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, use an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite).
-
Clean: Wearing appropriate PPE, carefully collect the contained material using a scoop or dustpan. Place the material and all cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent.
-
Dispose: Dispose of the sealed waste container according to institutional and local regulations.
Disposal Plan
Due to its classification as very toxic to aquatic life, this compound waste must be handled as hazardous waste[1].
-
Solid Waste: Collect all unused this compound powder and any contaminated disposable materials (gloves, weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain[8].
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company[1]. Follow all institutional, local, and national regulations for chemical waste disposal.
References
- 1. This compound|120-05-8|MSDS [dcchemicals.com]
- 2. Personal protective equipment - Province of British Columbia [www2.gov.bc.ca]
- 3. youtube.com [youtube.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS:120-05-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound supplier | CAS No :120-05-8 | AOBIOUS [aobious.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
